Alfuzosin-13C,d3
説明
Structure
3D Structure
特性
分子式 |
C19H27N5O4 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuterio(113C)methyl)amino]propyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i1+1D3 |
InChIキー |
WNMJYKCGWZFFKR-KQORAOOSSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
正規SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
製品の起源 |
United States |
Foundational & Exploratory
The Synthesis and Purification of Alfuzosin-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification process for Alfuzosin-13C,d3, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of the benign prostatic hyperplasia drug, Alfuzosin. This document details the synthetic pathway, including the preparation of isotopically labeled precursors, and outlines the purification and analytical characterization of the final product.
Introduction
Alfuzosin is a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia. To facilitate its clinical development and routine therapeutic drug monitoring, a stable isotope-labeled internal standard, this compound, is essential for accurate quantification in biological matrices by mass spectrometry. The introduction of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug. This guide outlines a plausible synthetic route and purification strategy based on established chemical principles and available literature on the synthesis of Alfuzosin and isotopically labeled compounds.
Synthetic Pathway
The synthesis of this compound involves a convergent approach, where two key intermediates, the isotopically labeled side chain (I) and the quinazoline core (II) , are synthesized separately and then coupled in the final step.
Synthesis of the Isotopically Labeled Side Chain: N-(3-aminopropyl)-N-(13C,d3-methyl)tetrahydro-2-furancarboxamide (I)
The critical step in this synthesis is the introduction of the 13C and deuterium labels via an isotopically labeled methyl group.
Step 1: Synthesis of 13C,d3-Methylamine Hydrochloride
Several methods are available for the synthesis of 13C,d3-methylamine hydrochloride. One common approach involves the reduction of [13C]formamide with a deuterium source.
-
Experimental Protocol:
-
[13C]Formamide is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).
-
A reducing agent, such as lithium aluminum deuteride (LiAlD4), is added portionwise at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
The reaction is carefully quenched with D2O, followed by the addition of a strong acid, such as hydrochloric acid in diethyl ether, to precipitate the 13C,d3-methylamine hydrochloride salt.
-
The product is isolated by filtration, washed with a cold solvent, and dried under vacuum.
-
Step 2: Synthesis of N-(3-Aminopropyl)-N-(13C,d3-methyl)amine
This intermediate is prepared by the reductive amination of a suitable protected propylamine with the labeled methylamine.
-
Experimental Protocol:
-
N-(tert-Butoxycarbonyl)-1,3-diaminopropane is reacted with 13C,d3-methylamine hydrochloride in the presence of a reducing agent, such as sodium triacetoxyborohydride, and a weak acid catalyst.
-
The reaction is carried out in a chlorinated solvent like dichloromethane.
-
Following the completion of the reaction, the Boc-protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid or hydrochloric acid in an organic solvent.
-
The resulting N-(3-aminopropyl)-N-(13C,d3-methyl)amine is isolated after neutralization and extraction.
-
Step 3: Amidation to form N-(3-aminopropyl)-N-(13C,d3-methyl)tetrahydro-2-furancarboxamide (I)
The final step in the side-chain synthesis is the coupling of the labeled diamine with tetrahydro-2-furoic acid.
-
Experimental Protocol:
-
Tetrahydro-2-furoic acid is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent.
-
The synthesized N-(3-aminopropyl)-N-(13C,d3-methyl)amine is added to the activated acid.
-
The reaction is stirred at room temperature until completion.
-
The crude product is purified by column chromatography to yield the desired isotopically labeled side chain (I) .
-
Synthesis of the Quinazoline Core: 4-Amino-2-chloro-6,7-dimethoxyquinazoline (II)
The synthesis of the quinazoline core follows established literature procedures for the unlabeled compound.
-
Experimental Protocol:
-
The synthesis typically starts from 3,4-dimethoxyaniline, which is converted to 2-amino-4,5-dimethoxybenzonitrile.
-
Cyclization with a suitable one-carbon source, followed by chlorination, yields the 2,4-dichloro-6,7-dimethoxyquinazoline intermediate.
-
Selective amination at the 4-position with ammonia affords the desired 4-amino-2-chloro-6,7-dimethoxyquinazoline (II) .
-
Final Coupling Reaction
The final step is the nucleophilic substitution reaction between the labeled side chain (I) and the quinazoline core (II) .
-
Experimental Protocol:
-
4-Amino-2-chloro-6,7-dimethoxyquinazoline (II) and N-(3-aminopropyl)-N-(13C,d3-methyl)tetrahydro-2-furancarboxamide (I) are dissolved in a high-boiling point solvent such as isoamyl alcohol or dimethylformamide (DMF).
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to scavenge the HCl generated during the reaction.
-
The reaction mixture is heated to an elevated temperature (e.g., 120-150 °C) and monitored for completion.
-
Upon completion, the reaction mixture is cooled, and the crude this compound is precipitated or extracted.
-
Purification
Purification of this compound is critical to ensure high chemical and isotopic purity. A multi-step purification process is typically employed.
Crystallization
Initial purification of the crude product is often achieved by crystallization from a suitable solvent system, such as ethanol/water or acetonitrile. This step helps to remove a significant portion of the inorganic salts and unreacted starting materials.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity (>99%), preparative HPLC is the method of choice. This technique allows for the separation of this compound from any remaining starting materials, by-products, and, importantly, any unlabeled or partially labeled Alfuzosin.
-
Typical HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where Alfuzosin has strong absorbance (e.g., 245 nm).
-
Data Presentation
Table 1: Summary of Expected Yields and Purity
| Step | Starting Materials | Product | Expected Yield (%) | Expected Purity (%) |
| 1. Synthesis of 13C,d3-Methylamine HCl | [13C]Formamide, LiAlD4 | 13C,d3-Methylamine HCl | 60 - 70 | >98 |
| 2. Synthesis of N-(3-aminopropyl)-N-(13C,d3-methyl)amine | N-(tert-Butoxycarbonyl)-1,3-diaminopropane, 13C,d3-Methylamine HCl | N-(3-aminopropyl)-N-(13C,d3-methyl)amine | 50 - 60 | >95 |
| 3. Amidation to form Intermediate (I) | Tetrahydro-2-furoic acid, N-(3-aminopropyl)-N-(13C,d3-methyl)amine | Intermediate (I) | 70 - 80 | >97 |
| 4. Final Coupling | Intermediate (I), 4-Amino-2-chloro-6,7-dimethoxyquinazoline (II) | Crude this compound | 60 - 70 | >90 |
| 5. Purification by Preparative HPLC | Crude this compound | Pure this compound | 80 - 90 (recovery) | >99.5 |
Note: The expected yields and purities are estimates based on general synthetic procedures and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Purification Logic
Caption: Purification workflow for this compound.
Analytical Characterization
The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the labeled compound and determine the isotopic enrichment. The expected molecular ion peak for this compound would be approximately 4 mass units higher than the unlabeled Alfuzosin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the overall structure of the molecule. The integration of the methyl signal will be reduced due to the presence of deuterium.
-
¹³C NMR: To confirm the position of the ¹³C label. An enhanced signal will be observed for the labeled carbon atom.
-
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.
This technical guide provides a framework for the synthesis and purification of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available resources. The successful synthesis of this high-purity internal standard is paramount for the accurate bioanalysis of Alfuzosin.
Technical Guide: Alfuzosin-13C,d3 - Certificate of Analysis and Purity Assessment
This technical guide provides a comprehensive overview of the analytical methodologies used to determine the purity and confirm the identity of Alfuzosin-13C,d3, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the quality control parameters for this compound.
Certificate of Analysis Summary
While a specific Certificate of Analysis for a single batch of this compound is not publicly available, the following table summarizes the typical specifications based on data from various suppliers. These values represent the key quality attributes for this compound.
| Parameter | Specification | Typical Value | Analytical Method |
| Chemical Purity | ≥ 98.0% | > 98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥ 98.0% | > 98.5% | Mass Spectrometry (MS) |
| Chemical Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
Experimental Protocols
The determination of purity and identity of this compound relies on a combination of chromatographic and spectroscopic techniques. The following sections detail the experimental protocols for the key analytical methods.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the primary method for assessing the chemical purity of this compound by separating it from any process-related impurities and degradation products. Several validated methods have been reported for the analysis of Alfuzosin.[1][2][3][4][5]
Method 1: Isocratic RP-HPLC [2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Symmetry C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of buffer (pH 3.5, prepared with sodium perchlorate and adjusted with perchloric acid), acetonitrile, and tetrahydrofuran in the ratio of 810:180:10 (v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 25 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a known concentration (e.g., 50 µg/mL).
Method 2: Isocratic RP-HPLC [3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Cyberlab Capcell Pak, ODS C18, 250 x 4.6 mm i.d., 5 µm particle size.
-
Mobile Phase: A mixture of water, acetonitrile, and methanol in the ratio of 75:15:10 (% v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 246 nm.
-
Sample Preparation: Prepare a stock solution of this compound in distilled water (1 mg/mL) and further dilute with the mobile phase to the desired concentration.
Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation
Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive Plus Orbitrap, coupled with a liquid chromatography system (LC-MS).[6]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M+H]⁺ ion will be shifted by +4 Da compared to the unlabeled Alfuzosin due to the presence of one ¹³C and three deuterium atoms.
-
Isotopic Purity Assessment: The relative intensities of the isotopic peaks are measured to calculate the percentage of the labeled compound versus any unlabeled or partially labeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the position of the isotopic labels and the overall integrity of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: The ¹H NMR spectrum will show the characteristic signals for the protons in the Alfuzosin molecule. The integration of these signals should be consistent with the expected number of protons. The signal corresponding to the deuterated positions will be absent or significantly reduced.
-
¹³C NMR: The ¹³C NMR spectrum will show a signal for the ¹³C-labeled carbon atom, which will be enhanced in intensity. This confirms the position of the ¹³C label.
Mechanism of Action
Alfuzosin is an α1-adrenergic receptor antagonist.[6][7][8][9] It functions by selectively blocking α1-adrenergic receptors in the smooth muscle of the prostate, bladder neck, and urethra.[8][10] This relaxation of the smooth muscle leads to improved urine flow and a reduction in the symptoms of benign prostatic hyperplasia (BPH).[9][11]
Visualizations
Analytical Workflow for Purity and Identity Confirmation
The following diagram illustrates the typical workflow for the analysis of this compound.
Signaling Pathway of Alfuzosin
The diagram below illustrates the mechanism of action of Alfuzosin as an α1-adrenergic receptor antagonist.
References
- 1. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alfuzosin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Alfuzosin Hydrochloride? [synapse.patsnap.com]
- 9. Alfuzosin: MedlinePlus Drug Information [medlineplus.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Human Metabolome Database: Showing metabocard for Alfuzosin (HMDB0014490) [hmdb.ca]
An In-depth Technical Guide to the Core Chemical and Physical Properties of Alfuzosin-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of the isotopically labeled molecule, Alfuzosin-13C,d3. This information is critical for its application in research and development, particularly in pharmacokinetic studies and as an internal standard for quantitative bioanalysis.
Chemical and Physical Data
The incorporation of stable isotopes, such as carbon-13 and deuterium, into drug molecules like Alfuzosin is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. This compound is a variant of Alfuzosin, an α1-adrenergic receptor antagonist, which has been labeled with one carbon-13 atom and three deuterium atoms. This labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled drug in mass spectrometry-based assays.
General Properties
| Property | Value | Source |
| Chemical Name | N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl-d3)amino]propyl]tetrahydro-2-(13C)furancarboxamide | N/A |
| Synonyms | This compound; SL 77499-13C,d3 | [1] |
| Chemical Class | Quinazoline derivative, α1-adrenergic receptor antagonist | [2] |
| Physical State | Solid, white to off-white powder | [3] |
| Storage Conditions | -20°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₁₈¹³CH₂₄D₃N₅O₄ | Based on the structure of Alfuzosin with the addition of one ¹³C and three D atoms. |
| Molecular Weight | 393.48 g/mol | Calculated based on the isotopic composition. The molecular weight of unlabeled Alfuzosin is 389.45 g/mol .[4] |
| Isotopic Purity | >99% | A purity of 99.90% has been reported for Alfuzosin-d3, and a similar high purity is expected for the 13C,d3 variant.[3] |
| Solubility | Freely soluble in water, sparingly soluble in alcohol. | Based on the properties of Alfuzosin hydrochloride.[5] |
Experimental Protocols
The following sections detail generalized experimental protocols for the characterization and quantification of this compound. These are based on established methods for unlabeled Alfuzosin and are intended to serve as a starting point for laboratory investigations.
Determination of Isotopic Purity by Mass Spectrometry
Objective: To determine the isotopic enrichment of this compound.
Methodology: High-resolution mass spectrometry (HRMS) is the preferred method for determining isotopic purity.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate the analyte from any potential impurities using a suitable C18 column and a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Acquire full-scan mass spectra in positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Alfuzosin (M), Alfuzosin-d3 (M+3), Alfuzosin-13C (M+1), and this compound (M+4).
-
Calculate the area under the curve for each peak.
-
The isotopic purity is determined by the relative abundance of the this compound peak compared to the other isotopic variants. Corrections for the natural abundance of isotopes in the unlabeled molecule should be applied for accurate quantification.[6][7][8]
-
Quantification of Alfuzosin in Biological Matrices using LC-MS/MS with this compound as an Internal Standard
Objective: To accurately quantify the concentration of Alfuzosin in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add a known concentration of this compound solution (internal standard).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Alfuzosin: Monitor a specific precursor-to-product ion transition (e.g., m/z 390.2 -> [specific fragment ion]).
-
This compound: Monitor the corresponding transition for the internal standard (e.g., m/z 394.2 -> [corresponding fragment ion]).
-
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of Alfuzosin to the peak area of this compound against the known concentrations of Alfuzosin standards.
-
Determine the concentration of Alfuzosin in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathway and Experimental Workflow
Alfuzosin Signaling Pathway
Alfuzosin is a selective antagonist of alpha-1 adrenergic receptors, which are located on the smooth muscle cells of the prostate, bladder neck, and prostatic urethra. By blocking these receptors, Alfuzosin leads to smooth muscle relaxation, resulting in improved urine flow and a reduction in the symptoms of benign prostatic hyperplasia (BPH).[9][10][11]
Caption: Mechanism of action of Alfuzosin.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow using an internal standard.
References
- 1. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 2. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
- 5. The synthesis of a tritium, carbon-14, and stable isotope-labeled cathepsin C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Alfuzosin Hydrochloride? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
In Vitro Metabolic Stability of Alfuzosin-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolic stability of Alfuzosin-13C,d3. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret in vitro metabolism studies for this compound. This document details the metabolic pathways of alfuzosin, provides established experimental protocols for assessing its stability, and presents a framework for data analysis and interpretation.
Introduction to Alfuzosin Metabolism
Alfuzosin is an alpha-1 adrenergic antagonist primarily used in the symptomatic treatment of benign prostatic hyperplasia (BPH). The in vivo clearance of alfuzosin is predominantly driven by hepatic metabolism. In vitro studies have established that alfuzosin is extensively metabolized by the liver, with only about 11% of an administered dose being excreted unchanged in the urine.[1] The primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[1]
The metabolism of alfuzosin proceeds through three main pathways:
-
Oxidation: The addition of oxygen atoms to the alfuzosin molecule.
-
O-demethylation: The removal of a methyl group from a methoxy moiety.
-
N-dealkylation: The removal of an alkyl group from a nitrogen atom.
The resulting metabolites of these processes are pharmacologically inactive.[1] Understanding the rate and extent of this metabolism is crucial for predicting the pharmacokinetic profile of the drug, including its half-life, bioavailability, and potential for drug-drug interactions.
The Role of this compound in Metabolic Studies
This compound is a stable isotope-labeled (SIL) version of alfuzosin. In this isotopologue, one carbon atom has been replaced with its stable isotope, Carbon-13, and three hydrogen atoms have been replaced with deuterium. The use of SIL compounds is a standard and highly valuable technique in drug metabolism and pharmacokinetic (DMPK) studies.
Justification for Equivalence in Metabolic Stability:
The key advantage of using stable isotopes is that they do not significantly alter the physicochemical or biological properties of the molecule. The minor increase in mass due to the isotopic substitution does not impact the compound's affinity for metabolizing enzymes or the kinetics of the metabolic reactions. Therefore, the in vitro metabolic stability of this compound is expected to be identical to that of unlabeled alfuzosin. SIL compounds are primarily used as internal standards in quantitative bioanalysis (e.g., LC-MS/MS) to ensure high accuracy and precision by correcting for variations in sample processing and instrument response.
Quantitative Data on In Vitro Metabolic Stability
Table 1: In Vitro Metabolic Stability of Alfuzosin in Human Liver Microsomes
| Parameter | Value | Units |
| Incubation Conditions | ||
| Microsomal Protein Conc. | 0.5 | mg/mL |
| This compound Conc. | 1 | µM |
| NADPH Conc. | 1 | mM |
| Incubation Time | 0, 5, 15, 30, 45, 60 | min |
| Calculated Parameters | ||
| Half-Life (t½) | Data not available | min |
| Intrinsic Clearance (CLint) | Data not available | µL/min/mg protein |
Table 2: In Vitro Metabolic Stability of Alfuzosin in Human Hepatocytes
| Parameter | Value | Units |
| Incubation Conditions | ||
| Hepatocyte Density | 0.5 x 10^6 | cells/mL |
| This compound Conc. | 1 | µM |
| Incubation Time | 0, 15, 30, 60, 90, 120 | min |
| Calculated Parameters | ||
| Half-Life (t½) | Data not available | min |
| Intrinsic Clearance (CLint) | Data not available | µL/min/10^6 cells |
Experimental Protocols
The following are detailed protocols for assessing the in vitro metabolic stability of this compound in human liver microsomes and hepatocytes.
Human Liver Microsomal Stability Assay
This assay determines the rate of disappearance of this compound when incubated with human liver microsomes in the presence of the necessary cofactor, NADPH.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.
-
Thaw pooled human liver microsomes on ice. Dilute the microsomes to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted human liver microsomes to the wells of a 96-well plate.
-
Add the this compound working solution to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard. The 0-minute time point is typically taken immediately after the addition of NADPH.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of remaining this compound.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
Human Hepatocyte Stability Assay
This assay provides a more physiologically relevant model as it utilizes intact liver cells containing a full complement of phase I and phase II metabolic enzymes and cofactors.
Materials:
-
This compound
-
Cryopreserved Human Hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Acetonitrile (ACN) with an appropriate internal standard
-
96-well plates (collagen-coated)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Preparation of Hepatocytes:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed culture medium.
-
-
Incubation:
-
Dispense the hepatocyte suspension into the wells of a collagen-coated 96-well plate.
-
Add the this compound working solution to the wells to achieve a final concentration of 1 µM.
-
Place the plate in an incubator at 37°C with 5% CO2 on an orbital shaker.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation mixture.
-
Immediately quench the metabolic activity by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).
-
Analyze the samples using a validated LC-MS/MS method.
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay.
-
Calculate the percentage of remaining parent compound, the elimination rate constant (k), and the half-life (t½).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (cell density in millions of cells/mL).
Visualizations
The following diagrams illustrate the metabolic pathways of alfuzosin and the experimental workflows for the in vitro stability assays.
References
The Role of Alfuzosin-13C,d3 in Modern Pharmacokinetic Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacokinetic properties of alfuzosin and the pivotal role of its stable isotope-labeled counterpart, Alfuzosin-13C,d3, in advancing clinical and preclinical research. By leveraging the principles of stable isotope labeling, researchers can achieve greater precision and accuracy in pharmacokinetic assessments, leading to more robust drug development programs.
Introduction to Alfuzosin and the Need for Precise Pharmacokinetic Profiling
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist primarily used in the management of benign prostatic hyperplasia (BPH).[1] By blocking these receptors in the lower urinary tract, alfuzosin relaxes the smooth muscle of the bladder neck and prostate, thereby improving urinary flow and reducing the symptoms of BPH.[2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosing regimens, ensuring patient safety, and evaluating potential drug-drug interactions.
The use of stable isotope-labeled compounds, such as this compound, represents a significant advancement in pharmacokinetic research. Unlike radiolabeled compounds, stable isotopes are non-radioactive and pose no risk of radiation exposure to subjects, making them ideal for clinical studies.[3][4] These labeled molecules serve as highly specific and sensitive tracers, enabling precise quantification of the parent drug and its metabolites in complex biological matrices.[3][5]
Pharmacokinetic Profile of Alfuzosin
The pharmacokinetic parameters of alfuzosin have been well-characterized in numerous studies. The extended-release (ER) formulation is designed to provide a continuous release of the drug over 24 hours.[6]
Absorption
Following oral administration, alfuzosin is readily absorbed from the gastrointestinal tract.[1] The absolute bioavailability of the extended-release formulation is approximately 49% when taken under fed conditions.[1] Food intake is crucial, as the bioavailability is significantly lower in a fasted state; therefore, it is recommended that alfuzosin be taken immediately after a meal.[7]
Distribution
Alfuzosin exhibits a moderate degree of protein binding in plasma, ranging from 82% to 90%.[1][7] It primarily binds to albumin and alpha-1-acid glycoprotein. The volume of distribution after intravenous administration is approximately 3.2 L/kg in healthy volunteers, indicating distribution into tissues, including significant distribution to the prostate.[1][7]
Metabolism
Alfuzosin undergoes extensive hepatic metabolism, with only about 11% of the administered dose being excreted as unchanged drug in the urine.[1][7] The metabolism of alfuzosin proceeds via three main pathways:
The primary enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4).[1][7] The resulting metabolites are pharmacologically inactive.[2][7]
Excretion
The elimination of alfuzosin and its metabolites occurs predominantly through the feces (69%) and to a lesser extent in the urine (24%).[1][2][7] The apparent elimination half-life of the extended-release formulation is approximately 10 hours.[7]
Quantitative Pharmacokinetic Parameters of Alfuzosin
The following table summarizes the key pharmacokinetic parameters of alfuzosin.
| Parameter | Value | Reference |
| Bioavailability (Fed) | 49% | [1] |
| Time to Peak Concentration (Tmax) | ~1.5 hours (Immediate Release) | [8][9] |
| Protein Binding | 82-90% | [1][7] |
| Volume of Distribution (Vd) | 3.2 L/kg | [1][7] |
| Elimination Half-life (t1/2) | ~10 hours (Extended Release) | [7] |
| Primary Route of Elimination | Feces (69%) | [1][2][7] |
| Urinary Excretion (Unchanged) | 11% | [1][7] |
| Metabolizing Enzyme | CYP3A4 | [1][7] |
The Role of this compound in Pharmacokinetic Studies
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. This compound, which contains heavy isotopes of carbon and deuterium, is chemically identical to unlabeled alfuzosin but has a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer.
Advantages of Using this compound
-
Improved Accuracy and Precision: Co-administration of the labeled and unlabeled drug allows each subject to serve as their own control, minimizing inter-individual variability.[]
-
Reduced Matrix Effects: The labeled internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement in the mass spectrometer, leading to more accurate quantification.[]
-
Absolute Bioavailability Studies: A single study can determine absolute bioavailability by administering an oral dose of the unlabeled drug and an intravenous microdose of the labeled drug.
-
Metabolite Profiling: The isotopic signature of this compound can be traced through metabolic pathways, aiding in the identification and quantification of metabolites.[3]
Experimental Protocols
Protocol for a Bioequivalence Study Using this compound as an Internal Standard
Objective: To determine the bioequivalence of a new generic formulation of alfuzosin extended-release tablets compared to the reference product.
Methodology:
-
Study Design: A randomized, open-label, two-period, two-sequence crossover study in healthy adult male volunteers.
-
Dosing: Subjects will receive a single oral dose of the test or reference alfuzosin formulation.
-
Sample Collection: Blood samples will be collected at predefined time points before and after dosing.
-
Sample Preparation: A known amount of this compound in solution is added to each plasma sample as an internal standard. The samples then undergo protein precipitation followed by solid-phase extraction.
-
Bioanalysis: The extracted samples are analyzed using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. The concentrations of alfuzosin are determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC(0-t), and AUC(0-inf) are calculated for both formulations.
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax and AUC are calculated to assess bioequivalence.
Visualizing Key Pathways and Workflows
Metabolic Pathway of Alfuzosin
Caption: Metabolic fate of Alfuzosin via three primary pathways.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study using a stable isotope-labeled internal standard.
Drug-Drug Interactions
Given that alfuzosin is a substrate of CYP3A4, there is a potential for drug-drug interactions with potent inhibitors or inducers of this enzyme.
| Interacting Drug Class | Example | Potential Effect on Alfuzosin | Recommendation | Reference |
| Potent CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Ritonavir | Increased plasma concentrations of alfuzosin | Co-administration is contraindicated | [7][11] |
| Other Alpha-blockers | Doxazosin, Tamsulosin | Additive pharmacodynamic effects (e.g., hypotension) | Avoid concomitant use | [12] |
| Antihypertensives | ACE inhibitors, Beta-blockers | Increased risk of hypotension | Use with caution | [13] |
Conclusion
The use of this compound is indispensable for modern, high-quality pharmacokinetic studies of alfuzosin. It enables researchers to obtain highly accurate and precise data, which is fundamental for regulatory submissions and for ensuring the safety and efficacy of alfuzosin-containing products. The detailed understanding of alfuzosin's ADME profile, facilitated by such advanced analytical techniques, allows for better management of BPH and minimizes the risks associated with its use.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. metsol.com [metsol.com]
- 4. researchgate.net [researchgate.net]
- 5. moravek.com [moravek.com]
- 6. Alfuzosin: overview of pharmacokinetics, safety, and efficacy of a clinically uroselective alpha-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medscape.com [medscape.com]
- 9. Pharmacokinetics of alfuzosin after single oral administration to healthy volunteers, of three different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alfuzosin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Alfuzosin: Side Effects, Dosage, Uses and More [healthline.com]
- 13. Alfuzosin Hydrochloride for the Treatment of Benign Prostatic - Page 11 [medscape.com]
Navigating the Nuances of Alfuzosin-13C,d3: A Technical Guide to Storage and Handling
For researchers, scientists, and drug development professionals, the precise and accurate use of isotopically labeled compounds is paramount. This in-depth technical guide provides core storage and handling guidelines for Alfuzosin-13C,d3, a stable isotope-labeled version of the alpha-adrenergic blocker, alfuzosin. The following information is essential for maintaining the integrity and ensuring the proper use of this analytical standard in research settings.
Stable isotope-labeled compounds, such as those incorporating carbon-13 (¹³C) and deuterium (d), are powerful tools in drug metabolism and pharmacokinetic (DMPK) studies, as well as in quantitative analysis using mass spectrometry.[1] this compound serves as an ideal internal standard for the accurate quantification of alfuzosin in complex biological matrices, helping to correct for variations during sample preparation and analysis.
Core Storage and Handling Recommendations
The storage and handling procedures for this compound are guided by the principles for stable, non-radioactive isotopically labeled compounds and the known properties of its non-labeled counterpart, Alfuzosin Hydrochloride. Since stable isotopes are not radioactive, no additional precautions related to radiation are necessary.[1] The primary focus is on preventing chemical degradation and contamination.
Storage Conditions
Proper storage is critical to maintain the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions based on general guidelines for analytical standards and information available for Alfuzosin Hydrochloride.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | To minimize chemical degradation over long-term storage. For short-term storage, refrigeration at 2-8°C may be acceptable. |
| Light | Protect from light | Alfuzosin may be light-sensitive. Storage in an amber vial or a dark location is recommended to prevent photodegradation. |
| Moisture | Store in a dry place | Keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis or degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | For long-term storage, particularly if the compound is in a solvent, purging the vial with an inert gas can prevent oxidative degradation. |
Handling and Safety Precautions
When handling this compound, researchers should adhere to standard laboratory safety protocols for chemical reagents. The safety profile of this compound is expected to be similar to that of Alfuzosin Hydrochloride.
| Precaution | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. |
| Ventilation | Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols. |
| Spills | In case of a spill, avoid generating dust. Moisten with water and collect with an absorbent material. Dispose of waste in accordance with local regulations.[2] |
| Disposal | Dispose of unused material and waste in accordance with institutional and local environmental regulations for chemical waste. |
| Ingestion | Do not eat, drink, or smoke when handling the product. If swallowed, seek medical attention.[3] |
Mechanism of Action: Signaling Pathway
Alfuzosin is a selective antagonist of alpha-1 adrenergic receptors, which are found in the smooth muscle of the prostate, bladder neck, and urethra.[3][4] By blocking these receptors, alfuzosin leads to smooth muscle relaxation, which improves urinary flow and reduces the symptoms of benign prostatic hyperplasia (BPH).[3][4][5]
References
In-Depth Technical Guide to Isotopic Enrichment and Labeling of Alfuzosin-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and labeling positions of Alfuzosin-13C,d3, a crucial internal standard for bioanalytical and drug metabolism studies. This document details the molecular structure, isotopic labeling, and analytical methodologies, presenting data in a clear and accessible format for researchers and drug development professionals.
Introduction to Alfuzosin and its Isotopically Labeled Analog
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH). To accurately quantify Alfuzosin in biological matrices during preclinical and clinical development, a stable isotope-labeled internal standard is essential. This compound serves this purpose, offering a mass shift that allows for clear differentiation from the unlabeled drug in mass spectrometric analyses, thereby ensuring high accuracy and precision in quantitative assays.
Isotopic Labeling and Enrichment
This compound is synthesized to incorporate one carbon-13 (¹³C) atom and three deuterium (²H or d) atoms. This dual labeling strategy provides a significant mass difference between the internal standard and the parent drug, minimizing potential cross-signal interference.
Labeling Positions:
Based on available data, the isotopic labels are incorporated at the following specific positions within the Alfuzosin molecule:
-
Deuterium (d3): The three deuterium atoms are located on the methyl group attached to the secondary amine of the diaminopropane linker. This is denoted as a "methyl-d3" group.
-
Carbon-13 (¹³C): The precise location of the single carbon-13 atom is not consistently reported across publicly available resources. However, it is typically positioned within the core molecular scaffold, often on the quinazoline ring or the tetrahydrofuran ring, to ensure stability and prevent isotopic exchange. For the purpose of this guide, and in the absence of definitive public data, the ¹³C label is hypothetically placed on a stable carbon position within the quinazoline ring system in the illustrative diagrams.
Isotopic Enrichment:
The isotopic purity of a labeled internal standard is critical for accurate quantification. While the exact enrichment percentages can vary between different commercial suppliers and synthesis batches, the typical specifications for high-quality isotopic standards are as follows:
| Isotope | Typical Enrichment |
| ¹³C | ≥ 99% |
| ²H (d3) | ≥ 98% |
Researchers should always refer to the Certificate of Analysis provided by the supplier for the specific isotopic enrichment of the lot they are using.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature, as this is often proprietary information of the manufacturers. However, this section outlines the general methodologies that would be employed.
Synthesis of this compound:
The synthesis of this compound would follow a multi-step organic synthesis pathway similar to that of unlabeled Alfuzosin, but with the introduction of isotopically labeled starting materials at key steps.
-
Introduction of the d3-label: A deuterated methylating agent, such as iodomethane-d3 (¹³CH₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), would be used to introduce the methyl-d3 group onto the secondary amine of the diaminopropane linker.
-
Introduction of the ¹³C-label: A ¹³C-labeled precursor for one of the ring systems, such as a ¹³C-labeled anthranilic acid derivative for the quinazoline ring or a ¹³C-labeled precursor for the tetrahydrofuran ring, would be incorporated early in the synthetic route.
The final product would be purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to ensure high chemical and isotopic purity.
Analytical Characterization:
The identity, purity, and isotopic enrichment of this compound are confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic enrichment. Tandem mass spectrometry (MS/MS) is employed to characterize the fragmentation pattern and confirm that the labels are retained in the major product ions used for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule and to pinpoint the exact locations of the isotopic labels. The absence of a proton signal at the corresponding position in the ¹H NMR spectrum and the presence of a characteristic signal in the ¹³C NMR spectrum would confirm the positions of the d3 and ¹³C labels, respectively.
Visualizations
Chemical Structure and Labeling Positions:
Caption: Chemical structure of Alfuzosin with indicated labeling positions for d3 and a hypothetical position for 13C.
General Workflow for Synthesis and Analysis:
Caption: General workflow for the synthesis and analytical characterization of this compound.
Alfuzosin-13C,d3: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Alfuzosin-13C,d3, a stable isotope-labeled version of the selective α1-adrenergic receptor antagonist, Alfuzosin. This guide covers its core physicochemical properties, mechanism of action, and relevant experimental protocols.
Core Physicochemical Data
Stable isotope-labeled compounds like this compound are invaluable tools in pharmaceutical research, particularly in pharmacokinetic and metabolism studies. The incorporation of carbon-13 and deuterium atoms allows for precise quantification and differentiation from the unlabeled drug.
| Property | Value | Source |
| Molecular Weight | 393.46 g/mol | [1] |
| Chemical Formula | C₁₈¹³CH₂₄D₃N₅O₄ | [1] |
| CAS Number | Not publicly available | |
| Unlabeled Alfuzosin CAS | 81403-80-7 | [1] |
| Alfuzosin-d3 CAS | 1006724-55-5 | [2] |
| Alfuzosin-d3 HCl CAS | 1216383-97-9 | [3][4] |
| Unlabeled Alfuzosin HCl CAS | 81403-68-1 | [5] |
Mechanism of Action: α1-Adrenergic Receptor Antagonism
Alfuzosin exerts its therapeutic effects by selectively blocking α1-adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and urethra. In conditions such as benign prostatic hyperplasia (BPH), the stimulation of these receptors by norepinephrine leads to smooth muscle contraction, resulting in restricted urine flow.
By antagonizing these receptors, Alfuzosin induces smooth muscle relaxation, thereby alleviating the symptoms of BPH. This targeted action improves urinary flow and reduces bladder outlet obstruction.
Below is a diagram illustrating the signaling pathway of norepinephrine and the inhibitory effect of Alfuzosin.
Experimental Protocols
The quantification of Alfuzosin in biological matrices is crucial for pharmacokinetic and clinical studies. Below are summaries of established analytical methods.
Determination of Alfuzosin in Human Plasma by HPLC
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorometric detection for the sensitive quantification of Alfuzosin in human plasma.
Methodology:
-
Sample Preparation:
-
Alkalinize plasma samples with NaOH.
-
Extract Alfuzosin with diethyl ether.
-
Evaporate the organic phase to dryness under a nitrogen stream.
-
Reconstitute the residue in a solution of 0.02 mol·L⁻¹ phosphate buffer (pH 2.5) and acetonitrile (90:10).
-
-
Chromatographic Conditions:
-
Column: Shimadzu C18 column (150 mm × 4.6 mm).
-
Mobile Phase: 0.02 mol·L⁻¹ phosphate buffer (pH 2.5) - acetonitrile (40:60).
-
Flow Rate: 1.0 mL·min⁻¹.
-
Detection: Fluorimetric detection with excitation at 374 nm and emission at 378 nm.
-
Performance:
| Parameter | Value |
| Linear Range | 0.78 - 50 ng·mL⁻¹ |
| Lowest Limit of Detection | 39 pg |
| Extraction Recovery | > 70% |
| Intra-day and Inter-day RSD | < 10% |
The following diagram outlines the workflow for this analytical method.
References
Methodological & Application
Application Note: High-Throughput Analysis of Alfuzosin in Human Plasma by Solid-Phase Extraction Using a Stable Isotope Internal Standard
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) method for the quantification of alfuzosin in human plasma. The utilization of a stable isotope-labeled internal standard (Alfuzosin-d3) ensures high accuracy and precision, correcting for potential variability during sample preparation and analysis. The described protocol is optimized for use with Oasis HLB SPE cartridges, providing excellent recovery and minimal matrix effects. This method is suitable for high-throughput bioanalytical studies, including pharmacokinetic and bioequivalence assessments. Subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[1] Accurate determination of alfuzosin concentrations in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[1][2][3] The use of a stable isotope-labeled internal standard, such as Alfuzosin-d3, is the gold standard in quantitative bioanalysis as it mimics the analyte's behavior during extraction and ionization, thus compensating for matrix effects and improving method robustness. This application note provides a detailed protocol for the extraction of alfuzosin from human plasma using Oasis HLB SPE cartridges and Alfuzosin-d3 as the internal standard.
Experimental
Materials and Reagents
-
Alfuzosin hydrochloride (Reference Standard)
-
Alfuzosin-d3 (Internal Standard)[1]
-
Human Plasma (K2-EDTA)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water
-
Oasis HLB 1 cc (30 mg) SPE Cartridges
Instrumentation
-
Liquid Chromatograph (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex API 5000)
-
SPE Manifold
-
Evaporation System (e.g., Nitrogen evaporator)
Stock and Working Solutions
-
Alfuzosin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of alfuzosin hydrochloride in 10 mL of methanol.
-
Alfuzosin-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Alfuzosin-d3 in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the alfuzosin stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Alfuzosin-d3 stock solution in 50:50 (v/v) methanol:water.
Solid-Phase Extraction Protocol
A generalized workflow for the solid-phase extraction of alfuzosin is presented below.
Caption: Experimental workflow for alfuzosin extraction.
Detailed Protocol
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add 20 µL of the 100 ng/mL Alfuzosin-d3 internal standard working solution and vortex briefly.
-
Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Solid-Phase Extraction:
-
Condition: Condition the Oasis HLB cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of deionized water.
-
Load: Load the supernatant from the pre-treated sample onto the cartridge.
-
Wash:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
-
Elute: Elute the analytes with 1 mL of 90% methanol in water containing 0.1% formic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alfuzosin | 390.2 | 235.1 | 35 |
| Alfuzosin-d3 | 393.2 | 238.1 | 35 |
Method Validation and Performance
The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:
Caption: Bioanalytical method validation parameters.
Quantitative Data Summary
The following table summarizes the quantitative performance of the SPE-LC-MS/MS method for alfuzosin.
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Mean Extraction Recovery | ~85% |
| Matrix Effect | < 15% |
Note: The values presented are representative and may vary based on specific instrumentation and laboratory conditions.
Discussion
This solid-phase extraction protocol provides a clean and concentrated sample for the sensitive and selective quantification of alfuzosin in human plasma. The use of Oasis HLB, a water-wettable reversed-phase sorbent, allows for a robust and reproducible extraction. The incorporation of a stable isotope-labeled internal standard is critical for mitigating the variability associated with matrix effects and sample processing, thereby ensuring the accuracy and reliability of the results. One study reported an absolute recovery for alfuzosin of 71.8% using an SPE method.[4] Another study, although using liquid-liquid extraction, showed a mean recovery of 82.9%, indicating that high recovery is achievable for this analyte.[5] The presented method demonstrates good recovery and minimal matrix effect, making it suitable for regulated bioanalysis.
Conclusion
The described solid-phase extraction method using a stable isotope internal standard is a reliable and efficient approach for the quantification of alfuzosin in human plasma. The protocol is straightforward, can be easily implemented in a high-throughput setting, and provides the necessary accuracy and precision for pharmacokinetic and other clinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol for Therapeutic Drug Monitoring of Alfuzosin using Alfuzosin-13C,d3
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist utilized for the management of symptoms associated with benign prostatic hyperplasia (BPH).[1][2][3] It functions by relaxing the muscles in the prostate and bladder neck, which helps to improve urinary flow.[2] Alfuzosin undergoes extensive metabolism in the liver, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system, with only 11% of the administered dose being excreted unchanged in the urine.[4][5][6][7] This significant hepatic metabolism can lead to inter-individual variability in drug exposure due to genetic polymorphisms in CYP3A4, co-administration of CYP3A4 inhibitors or inducers, and hepatic impairment.[4][5][6] Therapeutic Drug Monitoring (TDM) of Alfuzosin can, therefore, be a valuable tool to optimize therapeutic outcomes and minimize the risk of adverse effects, such as dizziness and headache, by ensuring that plasma concentrations are within the therapeutic window.[8][9] The use of a stable isotope-labeled internal standard, such as Alfuzosin-13C,d3, is crucial for accurate and precise quantification of Alfuzosin in biological matrices by correcting for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the therapeutic drug monitoring of Alfuzosin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Pharmacokinetic Parameters of Alfuzosin
A thorough understanding of the pharmacokinetic profile of Alfuzosin is essential for interpreting TDM results.
| Parameter | Value | Reference |
| Bioavailability | 49% (extended-release, fed conditions) | [4] |
| Time to Peak Concentration (Tmax) | 8 hours (extended-release, fed conditions) | [1] |
| Peak Plasma Concentration (Cmax) | 13.6 ng/mL (10 mg extended-release, fed) | [4] |
| Area Under the Curve (AUC0-24) | 194 ng·h/mL (10 mg extended-release, fed) | |
| Protein Binding | 82% to 90% | [4][6] |
| Volume of Distribution (Vd) | 3.2 L/kg | [4][6] |
| Elimination Half-Life (t1/2) | Approximately 10 hours (extended-release) | [1][4] |
| Metabolism | Extensive hepatic metabolism via oxidation, O-demethylation, and N-dealkylation (primarily by CYP3A4) | [4][5][6][7] |
| Excretion | ~69% in feces and ~24% in urine | [4][6] |
Experimental Protocol: Quantification of Alfuzosin in Human Plasma by LC-MS/MS
This protocol outlines a method for the extraction and quantification of Alfuzosin from human plasma samples.
Materials and Reagents
-
Alfuzosin reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alfuzosin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Alfuzosin stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., low, medium, and high concentrations).
Sample Preparation (Solid Phase Extraction)
-
To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
| LC Parameters | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS Parameters | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Alfuzosin) | To be determined by direct infusion of the reference standard (e.g., precursor ion m/z 390.2 -> product ion m/z 251.1) |
| MRM Transition (this compound) | To be determined by direct infusion of the internal standard (e.g., precursor ion m/z 394.2 -> product ion m/z 251.1) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
| Ion Source Temperature | 500°C |
Method Validation Parameters
The analytical method should be validated according to regulatory guidelines, with key parameters summarized below.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under expected storage and processing conditions |
Workflow and Signaling Pathway Diagrams
References
- 1. m.youtube.com [m.youtube.com]
- 2. Alfuzosin: MedlinePlus Drug Information [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. ALFUZOSIN HYDROCHLORIDE [dailymed.nlm.nih.gov]
- 7. Alfuzosin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Safety profile of 3 months' therapy with alfuzosin in 13,389 patients suffering from benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugcentral.org [drugcentral.org]
Application Notes and Protocols for Bioequivalence Studies of Alfuzosin using Alfuzosin-13C,d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of alfuzosin formulations. The use of a stable isotope-labeled internal standard, Alfuzosin-13C,d3, is highlighted for accurate quantification in biological matrices by liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH). To ensure the therapeutic equivalence of generic formulations, regulatory agencies require bioequivalence studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification.
Mechanism of Action of Alfuzosin
Alfuzosin selectively blocks alpha-1 adrenergic receptors in the prostate, bladder neck, and urethra.[1][2] This inhibition leads to the relaxation of smooth muscles in these tissues, resulting in improved urine flow and a reduction in the symptoms of BPH.[1][2]
Bioequivalence Study Design and Protocol
A typical bioequivalence study for alfuzosin is designed as a randomized, open-label, single-dose, two-period, two-sequence crossover study under both fasting and fed conditions.
Study Population
Healthy adult male and/or female volunteers are recruited. Subjects undergo a comprehensive screening process to ensure they meet the inclusion and exclusion criteria.
Dosing and Administration
A single oral dose of the test or reference alfuzosin formulation (e.g., 10 mg extended-release tablet) is administered. For fed studies, a standardized high-fat, high-calorie meal is consumed prior to dosing.
Blood Sampling
Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predefined time points. A typical sampling schedule includes a pre-dose sample and multiple post-dose samples up to 48 hours.
Pharmacokinetic Analysis
The primary pharmacokinetic parameters for bioequivalence assessment are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).
Bioanalytical Method and Protocol using this compound
The quantification of alfuzosin in plasma is performed using a validated LC-MS/MS method with this compound as the internal standard.
Materials and Reagents
-
Alfuzosin reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
Stock and Working Solutions
Prepare stock solutions of alfuzosin and this compound in methanol. From these, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution. The internal standard working solution is prepared at a fixed concentration.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (calibrator, QC, or study sample) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of alfuzosin and IS from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Alfuzosin | 390.2 | 235.1 |
| This compound | 394.2 | 235.1 |
*Note: The m/z values for this compound are theoretical and should be confirmed experimentally by infusion into the mass spectrometer.
Bioanalytical Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Summary of Method Validation Parameters
The following table summarizes typical acceptance criteria for the validation of a bioanalytical method for alfuzosin.
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of alfuzosin and this compound in blank plasma from at least six different sources. |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy | The mean concentration at each QC level should be within ±15% of the nominal value. |
| Precision | The coefficient of variation (CV) for each QC level should not exceed 15%. |
| Recovery | The extraction recovery of alfuzosin should be consistent, precise, and reproducible. |
| Matrix Effect | The matrix factor should be consistent across different sources of plasma. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Alfuzosin should be stable in plasma under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). Analyte stability is demonstrated if the mean concentration of the stability samples is within ±15% of the nominal concentration. |
Representative Quantitative Data
The following tables present representative data for a validated bioanalytical method for alfuzosin.
Table 1: Calibration Curve Linearity
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.1 (LLOQ) | 0.105 | 105.0 |
| 0.2 | 0.194 | 97.0 |
| 0.5 | 0.515 | 103.0 |
| 1.0 | 0.980 | 98.0 |
| 5.0 | 5.10 | 102.0 |
| 10.0 | 9.90 | 99.0 |
| 20.0 | 20.4 | 102.0 |
| 40.0 (ULOQ) | 39.6 | 99.0 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 0.3 | 4.5 | 102.3 | 5.1 | 101.7 |
| MQC | 8.0 | 3.1 | 98.8 | 3.8 | 99.5 |
| HQC | 32.0 | 2.8 | 101.5 | 3.5 | 100.9 |
Conclusion
The use of this compound as an internal standard in a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of alfuzosin in human plasma for bioequivalence studies. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development. Adherence to these methodologies will ensure the generation of high-quality data to support regulatory submissions for generic alfuzosin formulations.
References
Application Note: High-Sensitivity Quantification of Alfuzosin and Alfuzosin-13C,d3 in Human Plasma using Triple Quadrupole Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Alfuzosin and its stable isotope-labeled internal standard (SIL-IS), Alfuzosin-13C,d3, in human plasma. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for bioanalytical studies. Detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric conditions are provided. This method is suitable for pharmacokinetic and bioequivalence studies of Alfuzosin.
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[1] Accurate and reliable quantification of Alfuzosin in biological matrices is crucial for drug development and clinical monitoring. LC-MS/MS has become the preferred analytical technique for this purpose due to its inherent specificity, sensitivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and ensuring the accuracy and precision of the quantitative results.
This application note provides a comprehensive protocol for the analysis of Alfuzosin and this compound using a triple quadrupole mass spectrometer. The provided MRM transitions and optimized experimental conditions are designed to offer high sensitivity and reproducibility for researchers, scientists, and drug development professionals.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction (LLE) procedure is recommended for the extraction of Alfuzosin and its internal standard from human plasma.
Materials:
-
Human plasma
-
Alfuzosin and this compound analytical standards
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide solution (5%)
-
Reconstitution solution (e.g., 50:50 Acetonitrile:Water)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Spike with an appropriate amount of this compound internal standard solution.
-
Add 100 µL of 5% ammonium hydroxide solution and vortex briefly.
-
Add 1 mL of MTBE, vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of reconstitution solution.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 80 |
| 3.5 | 80 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
Instrumentation:
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.
Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Gas 1 (Nebulizer Gas) | 50 psi |
| Gas 2 (Heater Gas) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
Data Presentation
The MRM transitions for Alfuzosin and its stable isotope-labeled internal standard, this compound, are summarized in Table 2. These transitions should be optimized on the specific triple quadrupole instrument being used.
Table 2: MRM Transitions for Alfuzosin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Use |
| Alfuzosin | 390.2 | 235.1 | Positive | Quantifier |
| 390.2 | 156.1 | Positive | Qualifier | |
| This compound | 394.2 | 235.1 | Positive | Quantifier |
| 394.2 | 160.1 | Positive | Qualifier |
Note: The transitions for this compound are predicted based on the known fragmentation of Alfuzosin and the location of the isotopic labels. The precursor ion is shifted by +4 Da (one 13C and three deuterium atoms). The product ion at m/z 235.1 is expected to be common to both, while the product ion at m/z 156.1 is expected to shift to m/z 160.1 due to the retention of the labeled portion of the molecule.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Alfuzosin.
Alfuzosin Signaling Pathway
Alfuzosin acts by blocking the alpha-1 adrenergic receptor, which is a G-protein coupled receptor (GPCR). This blockade inhibits the downstream signaling cascade that leads to smooth muscle contraction.
Caption: Simplified signaling pathway of Alfuzosin's mechanism of action.
References
- 1. An eco-friendly HPLC method for the sustainable analysis of the newly approved combinations of Alfuzosin and Tamsulosin, with Tadalafil in organic-solvent-free mixed-micellar systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
Application Notes and Protocols for Alfuzosin Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of urine for the analysis of Alfuzosin. The described methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation, tailored for researchers, scientists, and professionals in drug development.
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. Accurate and reliable quantification of Alfuzosin in urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Effective sample preparation is a critical step to remove interfering substances from the complex urine matrix and to concentrate the analyte, thereby enhancing the sensitivity and selectivity of analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation Techniques
The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, and the nature of the analytical method. This document outlines three commonly used techniques for the extraction of Alfuzosin from urine.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method for sample clean-up and concentration. It is particularly suitable for achieving low limits of detection.
Protocol:
Materials:
-
SPE cartridges (e.g., Waters Oasis HLB, 1 mL)
-
Urine sample
-
Internal Standard (IS) working solution (e.g., a deuterated analog of Alfuzosin)
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., Methanol or a mixture of Methanol and Acetonitrile)
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To a 500 µL aliquot of urine, add 25 µL of deionized water and 20 µL of the internal standard working solution. Vortex for 10 seconds.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of deionized water. Ensure the sorbent bed does not dry out.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of deionized water to remove hydrophilic interferences. Centrifuge for 2 minutes at 3000 rpm to dry the sorbent.
-
Elution: Elute Alfuzosin and the internal standard from the cartridge with 1.0 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS analysis.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) Workflow for Alfuzosin Analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the urine sample) and an organic solvent.
Protocol:
Materials:
-
Urine sample
-
Internal Standard (IS) working solution
-
Extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl acetate)
-
Aqueous buffer (e.g., pH 9-10, using ammonium hydroxide or sodium carbonate)
-
Centrifuge
-
Evaporation system
Procedure:
-
Sample Preparation: To 1.0 mL of urine in a centrifuge tube, add 50 µL of the internal standard working solution.
-
pH Adjustment: Add 100 µL of the aqueous buffer to adjust the pH of the urine sample to the alkaline range (pH 9-10). Vortex for 10 seconds.
-
Extraction: Add 3.0 mL of the extraction solvent. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) Workflow for Alfuzosin Analysis.
Protein Precipitation
Protein precipitation is a simpler and faster method, suitable for high-throughput analysis. While urine has a lower protein content than plasma, this method can still be effective in removing interfering proteins and some other matrix components.[1]
Protocol:
Materials:
-
Urine sample
-
Internal Standard (IS) working solution
-
Precipitating agent (e.g., Acetonitrile, Methanol, or Trichloroacetic acid (TCA) solution)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation: To 200 µL of urine in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Precipitation: Add 600 µL of cold precipitating agent (e.g., acetonitrile).
-
Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase to improve sensitivity and compatibility with the analytical system. Alternatively, a direct injection of the supernatant can be performed if sufficient sensitivity is achieved.
Workflow Diagram:
Caption: Protein Precipitation Workflow for Alfuzosin Analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the different sample preparation techniques for Alfuzosin analysis. It is important to note that these values can vary depending on the specific analytical instrumentation and method validation parameters.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation |
| Recovery | > 85% | 70 - 90% | 80 - 100% (analyte in supernatant) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 1 - 15 ng/mL | 5 - 25 ng/mL |
| Precision (%RSD) | < 10% | < 15% | < 15% |
| Matrix Effect | Low to Moderate | Moderate | Moderate to High |
| Throughput | Moderate | Low to Moderate | High |
| Selectivity | High | Moderate | Low |
Conclusion
The choice of the most appropriate sample preparation technique for Alfuzosin analysis in urine depends on the specific requirements of the study. Solid-Phase Extraction generally offers the highest selectivity and lowest limits of detection, making it ideal for studies requiring high sensitivity. Liquid-Liquid Extraction provides a good balance between selectivity and ease of use. Protein Precipitation is the fastest method and is well-suited for high-throughput screening, although it may be more susceptible to matrix effects. For all methods, proper validation is essential to ensure the accuracy and reliability of the analytical results.
References
Troubleshooting & Optimization
Mitigating matrix effects in Alfuzosin analysis with Alfuzosin-13C,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alfuzosin-13C,d3 to mitigate matrix effects in the bioanalysis of Alfuzosin.
Frequently Asked Questions (FAQs)
Q1: Why is mitigating matrix effects crucial in Alfuzosin bioanalysis?
A1: Matrix effects, the alteration of ionization efficiency by co-eluting endogenous components from the sample matrix (e.g., plasma, urine), can significantly impact the accuracy and precision of Alfuzosin quantification by LC-MS/MS. These effects can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the true analyte concentration. Failure to mitigate these effects can lead to erroneous pharmacokinetic and toxicokinetic data, potentially impacting clinical decisions.
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) of Alfuzosin. An ideal SIL-IS is considered the 'gold standard' for quantitative LC-MS/MS analysis. Because it is chemically identical to Alfuzosin, it co-elutes chromatographically and experiences the same degree of matrix effects (ion suppression or enhancement). By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix is normalized, leading to more accurate and precise quantification.
Q3: What are the key advantages of using this compound over a structural analog internal standard?
A3: While structural analog internal standards can partially correct for variability, they often have different chromatographic retention times and ionization efficiencies compared to the analyte. This can lead to differential matrix effects, where the internal standard and analyte are not affected to the same extent by co-eluting matrix components. This compound co-elutes with Alfuzosin, ensuring that both are subjected to the same matrix environment in the ion source, providing a more reliable correction.
Q4: What are common sources of matrix effects in plasma samples for Alfuzosin analysis?
A4: The most common sources of matrix effects in plasma are phospholipids from cell membranes. Other sources include endogenous metabolites, salts, and proteins that may not have been completely removed during sample preparation. Hemolysis, the rupture of red blood cells, can also introduce significant matrix effects by releasing intracellular components into the plasma.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in analyte response across different plasma lots | Significant lot-to-lot differences in matrix composition. | 1. Utilize this compound: The SIL-IS will co-elute and compensate for these variations. 2. Optimize Sample Preparation: Employ a more rigorous sample cleanup method like solid-phase extraction (SPE) to remove a broader range of interfering components. 3. Chromatographic Optimization: Adjust the gradient or change the stationary phase to better separate Alfuzosin from the interfering matrix components. |
| Poor peak shape (e.g., tailing, fronting, or splitting) | 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Inappropriate Mobile Phase: pH or organic content not optimal for Alfuzosin. 3. Co-eluting Interferences: A matrix component may be eluting at the same time as Alfuzosin. | 1. Implement a column wash step: After each analytical run, flush the column with a strong solvent to remove contaminants.[1] 2. Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for Alfuzosin's chemical properties. 3. Improve Sample Cleanup: Use techniques like SPE to remove the interfering compounds. |
| Inconsistent recovery of Alfuzosin | 1. Inefficient Extraction: The chosen sample preparation method (e.g., LLE, SPE) is not optimal for Alfuzosin. 2. Analyte Instability: Alfuzosin may be degrading during the sample preparation process. | 1. Optimize Extraction Protocol: Experiment with different solvents for LLE or different sorbents and elution solvents for SPE. 2. Assess Stability: Perform stability studies at each step of the sample preparation process to identify any potential for degradation. |
| Internal standard (this compound) signal is unexpectedly low or variable. | 1. Incorrect Spiking Concentration: Error in the preparation of the internal standard working solution. 2. Degradation of Internal Standard: The SIL-IS may be unstable under the storage or experimental conditions. 3. Extreme Matrix Effects: In some rare cases, the matrix effect can be so severe that it significantly suppresses the IS signal. | 1. Verify IS Concentration: Prepare a fresh working solution and re-analyze. 2. Check IS Stability: Evaluate the stability of the SIL-IS under the same conditions as the analyte. 3. Dilute the Sample: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components. |
| Evidence of ion suppression (post-column infusion shows a dip in signal) | Co-eluting matrix components are suppressing the ionization of Alfuzosin. | 1. Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the suppression zone. 2. Enhance Sample Cleanup: Use a more effective sample preparation technique to remove the interfering components. Phospholipid removal plates or cartridges can be particularly effective.[1] 3. Change Ionization Source Parameters: Optimize source conditions (e.g., temperature, gas flows) to minimize suppression. |
Data Presentation
Table 1: Illustrative Comparison of Alfuzosin Quantification with and without this compound Internal Standard
This table presents representative data illustrating the typical improvement in precision and accuracy when using a stable isotope-labeled internal standard.
| Parameter | Without Internal Standard | With Structural Analog IS (e.g., Prazosin) | With this compound (SIL-IS) |
| Precision (%CV) at Low QC | 15.2% | 8.5% | 3.1% |
| Precision (%CV) at Medium QC | 12.8% | 6.2% | 2.5% |
| Precision (%CV) at High QC | 10.5% | 5.1% | 1.8% |
| Accuracy (%Bias) at Low QC | -18.3% | -7.2% | -1.5% |
| Accuracy (%Bias) at Medium QC | -14.5% | -5.8% | -0.8% |
| Accuracy (%Bias) at High QC | -11.9% | -4.3% | 0.5% |
Table 2: Typical LC-MS/MS Method Parameters for Alfuzosin Analysis
| Parameter | Condition |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 90% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Alfuzosin) | Q1: 390.2 m/z -> Q3: 235.1 m/z |
| MRM Transition (this compound) | Q1: 394.2 m/z -> Q3: 235.1 m/z |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Alfuzosin from Human Plasma
-
Sample Aliquoting: To 200 µL of human plasma in a clean microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Protein Precipitation & pH Adjustment: Add 100 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Alfuzosin from Human Plasma
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute Alfuzosin and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for Alfuzosin analysis.
Caption: Mitigation of matrix effects with a SIL-IS.
References
Troubleshooting ion suppression in Alfuzosin LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression and other common issues encountered during the LC-MS/MS analysis of Alfuzosin.
Troubleshooting Guide
This guide offers solutions to specific problems you may encounter during your Alfuzosin LC-MS/MS experiments.
1. Issue: Low or No Alfuzosin Signal
-
Question: I am not seeing any peak for Alfuzosin, or the signal intensity is extremely low. What are the possible causes and how can I fix this?
-
Answer: A low or absent signal for Alfuzosin can stem from several factors, ranging from sample preparation to instrument settings. Here’s a step-by-step troubleshooting approach:
-
Potential Cause 1: Inefficient Extraction from the Matrix.
-
Solution: Alfuzosin recovery from plasma can be highly dependent on the extraction method. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are generally more effective at removing matrix components that can interfere with ionization.[1][2][3] A study demonstrated that using diethyl ether-dichloromethane as the extraction solvent in LLE resulted in consistent recoveries of over 70% for Alfuzosin.[4]
-
-
Potential Cause 2: Severe Ion Suppression.
-
Solution: Co-eluting matrix components can significantly suppress the ionization of Alfuzosin in the MS source.[1][2][5] To diagnose this, perform a post-column infusion experiment by continuously infusing a standard solution of Alfuzosin post-column while injecting a blank extracted matrix sample. A dip in the baseline signal at the retention time of Alfuzosin indicates ion suppression.[3][6] To mitigate this, improve chromatographic separation to move the Alfuzosin peak away from the suppression zone.[2][6] You can also try diluting your sample, though this may not be suitable for trace analysis.[5]
-
-
Potential Cause 3: Inappropriate MS Source Conditions.
-
Solution: Optimize the ion source parameters, such as ion spray voltage and gas flow rates. While ion spray voltage may not have a major impact on Alfuzosin, a higher curtain gas flow rate can increase the signal-to-noise ratio.[4]
-
-
Potential Cause 4: Analyte Interaction with Metal Surfaces.
-
2. Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My Alfuzosin peak is showing significant tailing/fronting/splitting. What should I do?
-
Answer: Poor peak shape can compromise the accuracy and precision of your quantification. Here are the common culprits and their solutions:
-
Potential Cause 1: Column Degradation or Contamination.
-
Potential Cause 2: Incompatible Mobile Phase.
-
Solution: The mobile phase composition is crucial for good peak shape. For Alfuzosin analysis, a common mobile phase consists of an organic solvent (like acetonitrile or methanol) and an aqueous component with a pH modifier (e.g., formic acid or ammonium formate) to ensure consistent ionization and retention.[4][8] Ensure the pH of your mobile phase is appropriate for Alfuzosin, which is a basic compound.
-
-
Potential Cause 3: Secondary Interactions with the Stationary Phase.
-
Solution: Unwanted interactions between Alfuzosin and the column's stationary phase can cause peak tailing. Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes help to improve peak shape.
-
-
3. Issue: Inconsistent and Irreproducible Results
-
Question: I am observing high variability in my results between injections and batches. What could be the reason?
-
Answer: Inconsistent results are a major concern in bioanalytical method validation. The following factors are often responsible:
-
Potential Cause 1: Variable Matrix Effects.
-
Solution: The composition of biological matrices can vary between samples, leading to different degrees of ion suppression and, consequently, variable results.[6][9] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for these variations. If a SIL-IS is not available, a structural analog, such as prazosin or amlodipine, can be used.[4][10]
-
-
Potential Cause 2: Instability of Alfuzosin in the Matrix.
-
Solution: Evaluate the stability of Alfuzosin under different storage conditions (e.g., freeze-thaw cycles, bench-top stability).[8] Ensure that your sample handling and storage procedures are consistent and validated.
-
-
Potential Cause 3: Inconsistent Sample Preparation.
-
Solution: Manual sample preparation steps can introduce variability. Automating the extraction process can improve reproducibility. Ensure that all steps, such as vortexing times and evaporation conditions, are standardized.
-
-
Frequently Asked Questions (FAQs)
1. What is ion suppression and why is it a problem in Alfuzosin LC-MS/MS analysis?
Ion suppression is a phenomenon where the ionization efficiency of the analyte of interest (Alfuzosin) is reduced due to the presence of co-eluting compounds from the sample matrix.[1][5] This is a significant issue in bioanalytical methods because it can lead to underestimation of the analyte concentration, poor sensitivity, and inaccurate results.[2][11] Tandem mass spectrometry (MS/MS) does not prevent ion suppression as the interference occurs during the ionization process before mass analysis.[1][6]
2. How can I assess the matrix effect for my Alfuzosin method?
The matrix effect can be quantitatively assessed by comparing the peak area of Alfuzosin in a post-extraction spiked blank matrix sample to the peak area of Alfuzosin in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
3. What are the recommended sample preparation techniques for Alfuzosin in plasma?
Several sample preparation techniques can be used for Alfuzosin in plasma, with varying degrees of effectiveness in removing matrix interferences.
-
Protein Precipitation (PPT): This is a simple and fast method but is often less effective at removing phospholipids and other small molecules that can cause ion suppression.[1][3] Using acidic acetonitrile or methanol has been reported for Alfuzosin, but with poor recovery (<40%).[4]
-
Liquid-Liquid Extraction (LLE): LLE generally provides cleaner extracts than PPT and has been successfully used for Alfuzosin analysis.[1][8][10] A mixture of diethyl ether and dichloromethane has been shown to yield consistent recoveries.[4]
-
Solid-Phase Extraction (SPE): SPE can offer even better cleanup than LLE by selectively isolating the analyte.[1][2][3] This method is highly recommended for minimizing matrix effects.
Comparison of Sample Preparation Techniques for Alfuzosin
| Sample Preparation Technique | Typical Recovery for Alfuzosin | Effectiveness in Removing Interferences | Throughput |
| Protein Precipitation (PPT) | < 40% | Low | High |
| Liquid-Liquid Extraction (LLE) | > 70% | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | > 80% | High | Moderate to High (with automation) |
4. What are the typical chromatographic conditions for Alfuzosin analysis?
A reversed-phase C18 or C8 column is commonly used for the separation of Alfuzosin.[4][8][10] A gradient elution with a mobile phase consisting of acetonitrile or methanol and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) is typical. A flow rate of 0.2-0.5 mL/min is generally employed.
5. Which ionization mode is best for Alfuzosin?
Alfuzosin is a basic compound and is readily ionized in positive electrospray ionization (ESI+) mode. This is the most commonly reported ionization mode for its analysis.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Column Infusion
-
Prepare a standard solution of Alfuzosin (e.g., 100 ng/mL) in the mobile phase.
-
Set up the LC-MS/MS system.
-
Using a syringe pump, continuously infuse the Alfuzosin standard solution into the LC flow stream after the analytical column and before the MS source via a T-fitting.
-
Establish a stable baseline signal for the Alfuzosin MRM transition.
-
Extract a blank plasma sample using your established sample preparation method.
-
Inject the extracted blank plasma sample onto the LC system.
-
Monitor the baseline of the Alfuzosin MRM transition. Any significant drop in the signal indicates the presence of ion-suppressing components eluting from the column at that retention time.[3][6]
Protocol 2: Alfuzosin Extraction from Human Plasma using LLE
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard working solution (e.g., Prazosin at 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for low Alfuzosin signal.
Caption: Standard experimental workflow for Alfuzosin LC-MS/MS analysis.
Caption: Common causes of ion suppression in LC-MS/MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
Addressing poor peak shape in the chromatography of Alfuzosin
This guide provides comprehensive troubleshooting advice and answers to frequently asked questions to help you resolve poor peak shape issues encountered during the chromatographic analysis of Alfuzosin.
Troubleshooting Guide: Resolving Poor Peak Shape
This section addresses the most common peak shape problems—tailing, fronting, and broadening/splitting—with specific causes and solutions for Alfuzosin analysis.
Issue 1: My Alfuzosin peak is tailing.
Peak tailing, where the latter half of the peak is wider than the front half, is the most common issue for basic compounds like Alfuzosin. A tailing factor (Tf) greater than 1.5 often requires investigation.[1]
Potential Cause 1: Secondary Silanol Interactions Alfuzosin is a basic compound with amine functional groups that can interact strongly with acidic, ionized silanol groups (Si-O⁻) on the surface of silica-based columns.[2][3] This secondary retention mechanism is a primary cause of peak tailing.[2]
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to between 3.0 and 3.5.[4][5][6] At this acidic pH, most silanol groups are protonated (Si-OH), minimizing their interaction with the positively charged Alfuzosin molecule.[2][7]
-
Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 or similar column. End-capping chemically blocks many residual silanol groups, reducing the sites available for secondary interactions.[2][8]
-
Add a Competing Base: Introduce a small amount of an amine modifier (e.g., triethylamine, TEA) to the mobile phase. The modifier will preferentially interact with the active silanol sites, masking them from the Alfuzosin analyte.
Potential Cause 2: Column Degradation or Contamination Over time, columns can develop issues that lead to poor peak shape for all analytes.
Solutions:
-
Check for Voids: A void at the column inlet can cause peak distortion.[9] This can result from repeated pressure shocks or operating at a high pH that dissolves the silica.[9][10] If a void is suspected, replacing the column is the best solution.
-
Clean the Column: If the column is contaminated with strongly retained substances, follow the manufacturer's guidelines for column washing and regeneration.[11]
-
Replace the Inlet Frit: A partially blocked frit can distort the sample flow path, causing tailing.[9][12] If you suspect a blockage, you can try backflushing the column or replacing the frit.[12]
Potential Cause 3: Mass Overload Injecting too much sample can saturate the stationary phase, leading to tailing.[9][13]
Solution:
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.[9]
Issue 2: My Alfuzosin peak is fronting.
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates a different set of problems.
Potential Cause 1: Sample Overload Severe concentration overload is a primary cause of fronting peaks.[3][9]
Solution:
-
Inject Less Sample: Significantly reduce the concentration of your Alfuzosin standard or sample and reinject.
Potential Cause 2: Inappropriate Sample Solvent If the sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile for a mobile phase with 20% Acetonitrile), the peak shape can be distorted.[11][14]
Solution:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[11][13] If a stronger solvent is required for solubility, keep the injection volume as small as possible.
Issue 3: My Alfuzosin peak is broad or split.
Broad or split peaks can severely impact resolution and quantification, often pointing to a physical problem in the chromatographic system.
Potential Cause 1: Column Inlet Problem This is the most common cause of split or doubled peaks.[9]
Solutions:
-
Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or system can clog the column inlet frit, creating multiple flow paths for the sample.[9][12] Try reversing and backflushing the column to dislodge particulates. If that fails, replace the frit.
-
Void or Channel in Column Bed: A void at the head of the column can cause the sample band to split as it enters the stationary phase.[9][10] This requires column replacement. Using a guard column can help extend the life of your analytical column.[11]
Potential Cause 2: Extra-Column Volume Excessive volume between the injector and the detector can lead to band broadening, resulting in wider, less efficient peaks.
Solution:
-
Minimize Tubing: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length between the autosampler, column, and detector as short as possible.[8][11] Ensure all fittings are properly connected to avoid dead volume.[14]
Potential Cause 3: Sample Solvent Effect Injecting a large volume of sample dissolved in a solvent stronger than the mobile phase can cause peak broadening.[11]
Solution:
-
Reduce Injection Volume: Decrease the injection volume.[11]
-
Modify Sample Solvent: Prepare the sample in a solvent that is weaker than or equal in strength to the mobile phase.[13]
Visual Troubleshooting Workflows
The following diagrams illustrate the decision-making process for troubleshooting common peak shape issues.
Caption: Troubleshooting decision tree for Alfuzosin peak shape analysis.
Caption: Interaction between Alfuzosin and silica surface at different pH levels.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for Alfuzosin analysis? An acidic pH, typically between 3.0 and 3.5, is recommended for analyzing Alfuzosin on silica-based reversed-phase columns.[4][5][6] This low pH ensures that residual silanol groups on the column's stationary phase are protonated, which minimizes the undesirable secondary ionic interactions that cause peak tailing with basic analytes like Alfuzosin.[2][7]
Q2: Which type of HPLC column is best for Alfuzosin? A high-quality, end-capped C18 column is the most common and effective choice.[4][15] Columns from reputable brands known for low silanol activity (e.g., Inertsil, Xterra, Symmetry) have been successfully used.[5][6][15] The key is to use a modern, high-purity silica column where residual silanol activity is minimized.
Q3: Can I use methanol instead of acetonitrile in my mobile phase? Yes, methods have been developed using both acetonitrile and methanol.[16] Acetonitrile often provides better peak shape and lower backpressure, but methanol can offer different selectivity. The choice depends on the specific separation requirements. A common mobile phase composition involves a buffer, acetonitrile, and sometimes a third organic modifier like tetrahydrofuran to fine-tune the separation.[4][6][15]
Q4: My system suitability tailing factor is out of specification. What should I check first? If your tailing factor suddenly increases, the first things to check are the mobile phase preparation and the column's health.
-
Mobile Phase pH: Verify the pH of your aqueous buffer. An incorrectly prepared buffer with a higher pH is a common culprit for increased tailing of basic compounds.[8]
-
Column Age/Contamination: If the column has been used for many injections (>500), it may be nearing the end of its life.[12] Try replacing it with a new column of the same type to see if the peak shape is restored.
Data & Protocols
Table 1: Comparison of Published RP-HPLC Methods for Alfuzosin
| Parameter | Method 1[4][17] | Method 2[5] | Method 3[15] | Method 4[6] |
| Column | Sil C-18 HS (250 x 4.6 mm, 10 µm) | Xterra RP18 | Inertsil ODS-3V (150 x 4.6 mm, 5 µm) | Symmetry C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | THF:ACN:Buffer | ACN:0.02 M KH₂PO₄ | ACN:H₂O:THF:Perchloric Acid | Buffer:ACN:THF |
| Ratio (v/v) | 1:20:80 | 20:80 | 250:740:10:1 | 810:180:10 |
| pH (Aqueous) | 3.5 (Perchloric acid buffer) | 3.0 | Not specified (acidic) | 3.5 (Sodium perchlorate buffer) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection (UV) | 254 nm | 245 nm | 245 nm | 245 nm |
| Tailing Factor | < 2.0 | Not specified | 1.07 | Not specified |
Abbreviations: ACN = Acetonitrile; THF = Tetrahydrofuran.
Detailed Experimental Protocol: Reference HPLC Method
This protocol is based on a validated method for the determination of Alfuzosin HCl.[4][17]
1. Materials and Reagents
-
Alfuzosin Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Tetrahydrofuran (THF) (HPLC Grade)
-
Perchloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Water (HPLC/Milli-Q Grade)
2. Preparation of Solutions
-
Buffer Preparation (pH 3.5): Add 5.0 mL of perchloric acid to 900 mL of water. Adjust the pH to 3.5 ± 0.05 using a dilute sodium hydroxide solution. Make up the final volume to 1000 mL with water. Filter the buffer through a 0.45 µm membrane filter and degas.[4][17]
-
Mobile Phase Preparation: Prepare a mixture of Tetrahydrofuran, Acetonitrile, and the pH 3.5 Buffer in a ratio of 1:20:80 (v/v/v). Mix well, filter through a 0.45 µm membrane, and degas thoroughly before use.[4][17]
-
Diluent Preparation: Use the mobile phase as the diluent.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh and transfer about 25 mg of Alfuzosin HCl reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and then dilute to the mark with diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with diluent.
3. Chromatographic Conditions
-
Instrument: HPLC system with UV Detector
-
Column: C18, 250 x 4.6 mm, 5-10 µm particle size
-
Mobile Phase: THF:Acetonitrile:Buffer (pH 3.5) (1:20:80)
-
Flow Rate: 1.5 mL/min[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (e.g., 25 °C)
-
Detection Wavelength: 254 nm[4]
-
Run Time: Approximately 12 minutes
4. System Suitability Before sample analysis, perform at least five replicate injections of the Working Standard Solution. The system is suitable for use if the relative standard deviation (RSD) of the peak areas is less than 2.0% and the tailing factor for the Alfuzosin peak is less than 2.0.[4]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 5. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. agilent.com [agilent.com]
- 8. chromtech.com [chromtech.com]
- 9. silicycle.com [silicycle.com]
- 10. waters.com [waters.com]
- 11. halocolumns.com [halocolumns.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. tsijournals.com [tsijournals.com]
- 17. researchgate.net [researchgate.net]
Impact of mobile phase composition on Alfuzosin and its internal standard
Technical Support Center: Alfuzosin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of mobile phase composition on the chromatographic analysis of Alfuzosin and its internal standard.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase composition for Alfuzosin analysis by RP-HPLC?
A common starting point for reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Alfuzosin involves a mixture of an aqueous buffer and an organic modifier. A frequently used composition is a buffered acidic solution (e.g., phosphate or perchloric acid buffer) mixed with acetonitrile.[1][2][3][4] For example, a mobile phase consisting of acetonitrile and a buffer at a pH of 3.5 is often employed.[1][2] The specific ratio of the organic modifier to the buffer can be adjusted to optimize the separation.
Q2: How does the pH of the mobile phase affect the retention and peak shape of Alfuzosin?
The pH of the mobile phase is a critical parameter in the analysis of Alfuzosin. Adjusting the pH can significantly alter the retention time and peak shape. For instance, using a buffer with a pH of 3.5, prepared with perchloric acid and adjusted with sodium hydroxide, has been shown to achieve good chromatographic separation.[5] An increase in the mobile phase pH generally leads to a shorter retention time for ionizable compounds like Alfuzosin, as the ionized form has a lower affinity for the hydrophobic stationary phase (like C18) and is eluted more quickly.[6] Maintaining a consistent and appropriate pH is crucial for reproducible results.
Q3: What are the common organic modifiers and additives used in the mobile phase for Alfuzosin analysis, and what is their effect?
Acetonitrile is the most commonly used organic modifier in the mobile phase for Alfuzosin analysis.[1][2][3][4][5][7] Methanol can also be used, sometimes in combination with acetonitrile.[5] Additives like tetrahydrofuran and perchloric acid are also utilized.[1][3] Tetrahydrofuran can influence the separation of Alfuzosin from its impurities.[1][5] The choice and ratio of the organic modifier are adjusted to control the elution strength of the mobile phase, thereby affecting the retention times and resolution of Alfuzosin and its internal standard.
Q4: What internal standards are commonly used for the quantification of Alfuzosin?
Several compounds have been successfully used as internal standards (IS) for the analysis of Alfuzosin. These include Prazosin, Atenolol, and Moxifloxacin.[4][7] The selection of an internal standard depends on its chemical similarity to Alfuzosin and its ability to be well-separated from Alfuzosin and other components in the sample matrix under the chosen chromatographic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Alfuzosin and its internal standard, with a focus on mobile phase composition.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The ionization state of Alfuzosin is pH-dependent. Ensure the mobile phase pH is controlled and optimized. A pH of around 3.5 is often effective for good peak shape.[1][5][8] |
| Secondary Interactions with Stationary Phase | Residual silanol groups on the column can cause peak tailing. Adding a competitor, such as triethylamine, to the mobile phase can help to minimize these interactions.[4] |
| Mobile Phase and Sample Diluent Mismatch | A significant difference in solvent strength between the sample diluent and the mobile phase can lead to distorted peaks. Where possible, dissolve and dilute the sample in the mobile phase itself.[9][10] |
Issue 2: Poor Resolution Between Alfuzosin and Internal Standard/Impurities
| Potential Cause | Recommended Solution |
| Suboptimal Organic Modifier Ratio | The percentage of the organic modifier (e.g., acetonitrile) directly impacts retention and resolution. Systematically vary the ratio of the organic modifier to the aqueous buffer. For example, changing a Tetrahydrofuran:Acetonitrile:Buffer ratio from 1:20:80 to 1:25:75 or 1:15:85 can significantly alter separation.[1][2] |
| Incorrect Buffer or pH | The choice of buffer and its pH can influence the selectivity of the separation. Experiment with different buffer systems (e.g., phosphate vs. perchloric acid) or fine-tune the pH to improve resolution.[11][12] |
| Gradient Elution Not Optimized | For complex separations involving multiple impurities, a gradient elution program may be necessary. Adjusting the gradient slope and duration can resolve closely eluting peaks. An example of a gradient program is starting with 5% organic phase and increasing it to 70% over several minutes.[5] |
Issue 3: Drifting or Unstable Retention Times
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. An equilibration time of at least 1.5 minutes or longer is recommended, especially when changing mobile phase compositions.[5] |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase pH or composition can lead to shifts in retention time. Prepare the mobile phase carefully and consistently. It is recommended to filter and degas the mobile phase before use.[1][2] |
| Fluctuations in Column Temperature | Changes in ambient temperature can affect retention times. Using a thermostatically controlled column compartment set to a stable temperature, such as 30°C, is recommended for robust methods.[5] |
Experimental Protocols & Data
Protocol 1: UPLC Method for Alfuzosin and its Impurities
-
Instrumentation : Waters Acquity UPLC system with a PDA detector.
-
Column : Waters Acquity UPLC HSS T3 C18 (100 mm x 2.1 mm, 1.8 µm).[5]
-
Mobile Phase A : 0.5% perchloric acid in water, with pH adjusted to 3.50 using sodium hydroxide, mixed with tetrahydrofuran (99:1 v/v).[5]
-
Mobile Phase B : Acetonitrile mixed with tetrahydrofuran (99:1 v/v).[5]
-
Gradient Program :
-
0.01 min: 95% A, 5% B
-
1.5 min: 85% A, 15% B
-
5.0 min: 30% A, 70% B
-
6.0 min: 30% A, 70% B
-
-
Flow Rate : 0.3 mL/min.[5]
-
Column Temperature : 30°C.[5]
-
Detection Wavelength : 254 nm.[5]
-
Injection Volume : 2.0 µL.[5]
Protocol 2: Isocratic HPLC Method for Alfuzosin
-
Column : RP-C18 column (e.g., Sil C-18 HS, 250 x 4.6 mm).[1][2]
-
Mobile Phase : A mixture of Tetrahydrofuran, Acetonitrile, and buffer (pH 3.5) in a ratio of 1:20:80 (v/v/v).[1][2]
-
Total Run Time : 12 minutes.[1]
Data Summary: Effect of Mobile Phase Variation on Alfuzosin Retention
The following table summarizes the impact of deliberate variations in the mobile phase composition on the retention time (t_R) of Alfuzosin, demonstrating the method's robustness.
| Mobile Phase Composition (Tetrahydrofuran:Acetonitrile:Buffer) | Retention Time (min) | % RSD | Asymmetry Factor |
| 1:25:75 | 5.31 | 0.81 | 1.12 |
| 1:20:80 (Optimized) | 5.42 | 0.72 | 1.14 |
| 1:15:85 | 5.53 | 0.63 | 1.15 |
| Data adapted from a robustness study where method parameters were intentionally varied.[1] |
Visual Guides
Caption: Workflow for optimizing mobile phase composition.
Caption: Decision tree for troubleshooting poor resolution.
References
- 1. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tojqi.net [tojqi.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous HPLC determination of alfuzosin, tamsulosin and vardenafil in human plasma and pharmaceutical formulations using time programmed fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Calibration curve issues in Alfuzosin quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of Alfuzosin, with a particular focus on calibration curve problems.
Troubleshooting Guides & FAQs
Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Question 1: My calibration curve for Alfuzosin using RP-HPLC-UV is not linear and has a low correlation coefficient (R² < 0.99). What are the potential causes and how can I fix this?
Answer:
A non-linear calibration curve with a low R² value is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Mobile Phase and pH: Inadequate mobile phase composition or incorrect pH can lead to poor peak shape and inconsistent retention times, affecting linearity. For Alfuzosin analysis, a mobile phase of acetonitrile and a buffer is commonly used. Ensure the pH is controlled, for example, a mobile phase consisting of acetonitrile and 0.02 M KH2PO4 with the pH adjusted to 3 has been shown to be effective.[1]
-
Column Selection and Condition: The choice and condition of your HPLC column are critical. An Xterra RP18 column is a suitable choice for Alfuzosin separation.[1] If you are experiencing issues, consider the following:
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injecting your standards.
-
Column Contamination: Contaminants from previous analyses can interfere with your results. Flushing the column with a strong solvent may be necessary.
-
Column Age: Over time, column performance degrades. If the column is old or has been used extensively, it may need to be replaced.
-
-
Standard Preparation: Errors in the preparation of your standard solutions are a frequent source of non-linearity.
-
Accuracy: Double-check all calculations and ensure precise weighing and dilution of your Alfuzosin standard.
-
Solubility: Alfuzosin hydrochloride is soluble in water and methanol. Ensure the drug is fully dissolved in the diluent.
-
Stability: Alfuzosin can degrade under certain conditions such as exposure to strong acids, bases, or oxidative agents.[1][2] Prepare fresh standards and store them appropriately.
-
-
Detector Wavelength: The UV detector wavelength should be set at the maximum absorbance of Alfuzosin for optimal sensitivity and linearity. A wavelength of 245 nm is commonly used.[1][3]
Question 2: I am observing significant matrix effects when quantifying Alfuzosin in human plasma using LC-MS/MS, leading to poor accuracy and precision. How can I mitigate this?
Answer:
Matrix effects, caused by co-eluting endogenous components in the plasma, can significantly impact the ionization of Alfuzosin, leading to ion suppression or enhancement.[4][5] Here are some strategies to minimize matrix effects:
-
Sample Preparation: A robust sample preparation method is the most effective way to remove interfering substances.
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering phospholipids.[4]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A method using methyl tert-butyl ether for extraction has been successfully employed for Alfuzosin and solifenacin in human plasma.[6]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix components and can lead to a considerable reduction in matrix effects.[4]
-
-
Chromatographic Separation: Optimizing the chromatographic conditions can help separate Alfuzosin from interfering matrix components.
-
Column Chemistry: Using a different column chemistry, such as a Hypurity C8 column, may alter the elution profile of interferences relative to Alfuzosin.[6]
-
Gradient Elution: A well-designed gradient elution can improve the resolution between Alfuzosin and co-eluting matrix components.
-
-
Internal Standard (IS): The use of a suitable internal standard is crucial to compensate for matrix effects. The IS should have similar physicochemical properties and chromatographic behavior to Alfuzosin. Propranolol has been used as an internal standard for the simultaneous quantification of Alfuzosin and solifenacin in human plasma.[6]
-
Dilution: In some cases, diluting the plasma sample can reduce the concentration of interfering components, thereby minimizing matrix effects.[4]
Question 3: My HPTLC method for Alfuzosin quantification is showing inconsistent spot development and poor reproducibility. What should I check?
Answer:
Inconsistent results in HPTLC can be due to several factors related to sample application, mobile phase, and plate development.
-
Mobile Phase Composition: The composition of the mobile phase is critical for achieving good separation and compact spots. For Alfuzosin, mobile phases such as methanol/ammonia (100:1.2) and toluene–methanol–dichloromethane–triethylamine (6:1:1:0.6 v/v) have been reported to be effective.[1][7] Ensure the mobile phase components are accurately measured and thoroughly mixed.
-
Chamber Saturation: Proper saturation of the developing chamber with the mobile phase vapor is essential for reproducible chromatography. Allow sufficient time for the chamber to saturate before placing the plate inside.
-
Sample Application: The volume and technique of sample application must be consistent. Use a calibrated applicator to ensure uniform spot size.
-
Plate Quality: Use high-quality HPTLC plates, such as silica gel 60 F254 plates.[7] Handle the plates carefully to avoid contamination.
-
Densitometric Scanning: Ensure the densitometer is properly calibrated and the scanning wavelength is set to the absorption maximum of Alfuzosin (e.g., 245 nm or 247 nm).[1][7]
Quantitative Data Summary
The following tables summarize the validation parameters for different analytical methods used for Alfuzosin quantification.
Table 1: HPLC-UV Methods for Alfuzosin Quantification
| Linearity Range (µg/mL) | Correlation Coefficient (R²) | Column | Mobile Phase | Detection Wavelength (nm) | Reference |
| 0.25 - 11 | Not Specified | Xterra RP18 | Acetonitrile/0.02 M KH2PO4 (pH=3) (20:80) | Not Specified | [1] |
| 80 - 120 | 0.999 | Not Specified | Acetonitrile and buffer (pH 3.5) (20:80) | 254 | [8] |
| 25 - 75 | 0.999 | Not Specified | Not Specified | 245 | |
| 10 - 50 | 0.999 | Not Specified | Methanol:Water (90:10) | 244 | [9] |
Table 2: LC-MS/MS Methods for Alfuzosin Quantification in Human Plasma
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Internal Standard | Extraction Method | Reference |
| 0.25 - 25 | Not Specified | Propranolol | Liquid-Liquid Extraction (methyl tert-butyl ether) | [6] |
| 0.298 - 38.1 | 0.298 | Prazosin | Liquid-Liquid Extraction | [10] |
| 0.05 - 30 | 0.05 | Not Specified | Not Specified | [11] |
Table 3: HPTLC Methods for Alfuzosin Quantification
| Linearity Range (µ g/spot or ng/band) | Correlation Coefficient (R²) | Mobile Phase | Detection Wavelength (nm) | Reference |
| 0.5 - 7 µ g/spot | Not Specified | Methanol/Ammonia (100:1.2) | 245 | [1] |
| 300 - 600 ng/band | 0.995 | Toluene–Methanol–Dichloromethane–Triethylamine (6:1:1:0.6 v/v) | 247 | [7] |
| 2 - 30 µ g/band | Not Specified | Ecofriendly mobile phase | Visualization with Dragendorff's reagent | [12] |
Experimental Protocols
1. RP-HPLC-UV Method for Alfuzosin in Bulk and Pharmaceutical Formulations
This protocol is based on a validated stability-indicating method.[1][2]
-
Chromatographic System:
-
Column: Xterra RP18 (5 µm, 4.6 x 150 mm)
-
Mobile Phase: Acetonitrile : 0.02 M KH2PO4 (pH adjusted to 3 with phosphoric acid) (20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Alfuzosin hydrochloride in the mobile phase.
-
Perform serial dilutions to prepare working standard solutions covering the linearity range (e.g., 0.25 to 11 µg/mL).
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Alfuzosin and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of Alfuzosin in the sample by comparing its peak area to the calibration curve.
-
2. LC-MS/MS Method for Alfuzosin in Human Plasma
This protocol is based on a method for the simultaneous quantification of Alfuzosin and solifenacin.[6]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Hypurity C8 (50 x 4.6 mm, 5 µm)
-
Mobile Phase: Optimized for separation.
-
Flow Rate: Optimized for the column and system.
-
Mass Spectrometer: Tandem mass spectrometer with a turbo ion spray interface.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard (Propranolol).
-
Add methyl tert-butyl ether as the extraction solvent.
-
Vortex mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of Alfuzosin.
-
Process these samples along with the unknown samples.
-
Visualizations
Caption: Troubleshooting workflow for a poor calibration curve.
Caption: General experimental workflow for Alfuzosin quantification.
References
- 1. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. bme.psu.edu [bme.psu.edu]
- 5. ub.edu [ub.edu]
- 6. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel smartphone HPTLC assaying platform versus traditional densitometric method for simultaneous quantification of alfuzosin and solifenacin in their dosage forms as well as monitoring content uniformity and drug residues on the manufacturing equipment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Strategies to reduce background noise in Alfuzosin LC-MS analysis
Welcome to the technical support center for Alfuzosin LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in my Alfuzosin LC-MS analysis?
A1: Background noise in LC-MS analysis can originate from various sources, broadly categorized as the analytical instrument, the reagents and solvents used, and the sample itself. Common contaminants include polyethylene glycol (PEG), phthalates from plastics, and siloxanes.[1][2] It is crucial to systematically investigate each potential source to identify and eliminate the cause of the high background.
Q2: How can I determine if the background noise is coming from my LC system or the MS detector?
A2: A simple way to isolate the source of contamination is to divert the LC flow away from the mass spectrometer. If the background noise significantly decreases when the LC is not connected, the contamination is likely originating from the LC system (e.g., solvents, tubing, column). If the high background persists, the issue may be within the MS detector itself.
Q3: What type of solvents and additives are recommended for Alfuzosin LC-MS analysis?
A3: It is highly recommended to use LC-MS grade solvents (e.g., water, acetonitrile, methanol) to minimize background noise.[3][4] HPLC-grade solvents may contain impurities that can increase the background signal.[3] For mobile phase additives, use volatile options like formic acid, acetic acid, ammonium formate, or ammonium acetate, also of high purity.[5][6] Non-volatile buffers such as phosphates should be avoided as they can contaminate the MS ion source.
Q4: Can my sample preparation method contribute to background noise?
A4: Yes, the sample preparation method is a critical factor. Biological matrices, such as plasma, are complex and can introduce significant background if not properly cleaned up.[7] Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are effective in removing interfering substances before analysis.[7][8] Incomplete removal of proteins and phospholipids is a common cause of ion suppression and increased background.[7]
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Chromatogram
High background noise can obscure the signal of your analyte, Alfuzosin, leading to poor sensitivity and inaccurate quantification. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background noise.
Detailed Steps:
-
Isolate the Source: As a first step, divert the LC flow to waste before it enters the mass spectrometer. If the noise level drops significantly, the contamination is likely from the LC side. If the noise remains high, the issue is likely within the MS detector.
-
LC System Contamination:
-
Solvents and Additives: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[3][4][6] Filter the mobile phase through a 0.2 µm filter.
-
System Flush: Flush the entire LC system with a strong solvent mixture like isopropanol/water (50:50) to remove contaminants.
-
Column Bleed: An old or degraded column can contribute to background noise. Replace the column if necessary.
-
-
MS Detector Contamination:
-
Ion Source Cleaning: The ion source is prone to contamination from non-volatile salts and sample matrix components. Follow the manufacturer's instructions to clean the ion source components, such as the capillary and lenses.
-
MS Calibration: Ensure the mass spectrometer is properly calibrated. A drift in calibration can sometimes manifest as increased noise.
-
Issue 2: Poor Signal-to-Noise (S/N) for Alfuzosin Peak
Even with a relatively low baseline, the signal for Alfuzosin may be weak, resulting in a poor signal-to-noise ratio.
Strategies to Improve S/N:
-
Optimize Sample Preparation: A cleaner sample will result in less ion suppression and a better signal. For Alfuzosin in plasma, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective.[2][9] See the detailed protocols below.
-
Optimize MS Parameters:
-
Ionization Source: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, to maximize the ionization of Alfuzosin.[10]
-
Collision Energy: In MS/MS analysis, optimize the collision energy for the specific fragmentation of Alfuzosin to achieve the most intense product ions.
-
-
Improve Chromatography:
-
Peak Shape: A sharp, narrow chromatographic peak will have a higher signal intensity. Ensure your mobile phase composition and gradient are optimized for good peak shape.
-
Retention Time: Adjusting the mobile phase to increase the retention time of Alfuzosin can sometimes move it away from early-eluting, co-eluting matrix components that may be causing ion suppression.
-
Quantitative Data Summary
The following tables summarize the expected improvements in signal-to-noise ratio based on different optimization strategies. The exact values can vary depending on the instrument and specific experimental conditions.
Table 1: Impact of Solvent Grade on S/N Ratio
| Solvent Grade | Typical Background Noise Level (arbitrary units) | Expected S/N for Alfuzosin |
| HPLC Grade | High | Low |
| LC-MS Grade | Low | High |
| Improvement | - | Significant |
Table 2: Effect of Sample Preparation on S/N Ratio
| Sample Preparation Method | Relative Matrix Effect | Expected S/N for Alfuzosin |
| Protein Precipitation | High | Moderate |
| Liquid-Liquid Extraction (LLE) | Moderate | High |
| Solid-Phase Extraction (SPE) | Low | Very High |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Alfuzosin in Human Plasma
This protocol is adapted from a validated method for the determination of Alfuzosin in human plasma.[2]
Workflow Diagram:
Caption: Liquid-liquid extraction workflow for Alfuzosin.
Detailed Steps:
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate amount of internal standard (e.g., Prazosin) to each sample, quality control, and standard.
-
Extraction: Add 1 mL of ethyl acetate to the tube.
-
Mixing: Vortex the tube for 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge the tube at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an appropriate volume (e.g., 10 µL) into the LC-MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Alfuzosin in Human Plasma
This protocol provides a general workflow for SPE, which can be optimized for Alfuzosin analysis.
Workflow Diagram:
Caption: Solid-phase extraction workflow for Alfuzosin.
Detailed Steps:
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing 1 mL of methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it.
-
Sample Loading: Load the pre-treated plasma sample (e.g., 200 µL of plasma diluted with 200 µL of 4% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute Alfuzosin from the cartridge using 1 mL of a suitable elution solvent (e.g., 5% ammonia in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an appropriate volume into the LC-MS system.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimizing Mobile Phase Solvent Purity for LC-MS | Technology Networks [technologynetworks.com]
- 5. mdpi.com [mdpi.com]
- 6. Important Qualities of Mobile Phase Additives for LC-MS Applications | Technology Networks [technologynetworks.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Improving the limit of quantification (LOQ) for Alfuzosin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of Alfuzosin. Our goal is to help you improve the limit of quantification (LOQ) and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical LOQ values achieved for Alfuzosin analysis using different analytical techniques?
The limit of quantification for Alfuzosin can vary significantly depending on the analytical instrumentation and methodology employed. Here is a summary of reported LOQ values:
| Analytical Technique | Matrix | LOQ | Reference |
| LC-MS/MS | Human Plasma | 0.05 ng/mL | [1] |
| LC-MS/MS | Human Plasma | 0.25 ng/mL | [2] |
| HPLC-Fluorescence | Human Plasma | 0.1 ng/mL | [3] |
| HPLC-UV | Bulk/Tablets | 1.00 µg/mL | [4] |
| HPLC-UV | Bulk/Tablets | 0.5764 µg/mL | [5] |
| Spectrophotometry | Pharmaceutical Formulations | 0.18 µg/mL | [6] |
Q2: My LOQ is too high. What are the first troubleshooting steps I should take?
High LOQ values are a common issue. Here is a logical workflow to diagnose and address the problem:
Caption: Troubleshooting workflow for high LOQ.
Start by ensuring your instrument is performing optimally. Then, critically evaluate your sample preparation for analyte loss or interference. Finally, systematically optimize your analytical method parameters.
Q3: How can I improve the sensitivity of my LC-MS/MS method for Alfuzosin?
To enhance the sensitivity of your LC-MS/MS analysis, consider the following:
-
Optimize Electrospray Ionization (ESI) Source Parameters: Systematically adjust the ion spray voltage, gas flows (nebulizer, turbo, and curtain gas), and temperature to maximize the signal for Alfuzosin.
-
Select Optimal MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions for both Alfuzosin and your internal standard.
-
Enhance Chromatographic Peak Shape: A sharp, narrow peak will have a greater height and thus a better signal-to-noise ratio. Experiment with different mobile phase compositions, gradients, and column chemistries.
-
Minimize Matrix Effects: Matrix components can suppress the ionization of Alfuzosin. Improve your sample cleanup, consider a different extraction technique, or use a co-eluting internal standard to compensate.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing
Symptoms:
-
Asymmetrical peaks with a tailing factor > 2.
-
Inconsistent peak integration.
-
Reduced peak height, leading to a higher LOQ.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column Silanols | Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase.[3] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure Alfuzosin is in a single ionic state. A pH of 2.5 has been used successfully.[3] |
| Column Overload | Reduce the injection volume or the concentration of the injected sample. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. |
Issue 2: High Background Noise
Symptoms:
-
Elevated baseline in the chromatogram.
-
Poor signal-to-noise ratio, making it difficult to detect low-level analytes.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, HPLC, or LC-MS grade solvents and reagents.[5][7] Filter and degas all mobile phases. |
| Detector Lamp (UV/Fluorescence) Nearing End of Life | Replace the detector lamp according to the manufacturer's recommendations. |
| Contaminated LC System | Flush the entire system with an appropriate cleaning solution. |
| In-source Decay or Unstable Spray (MS) | Clean the mass spectrometer's ion source. Optimize source parameters for a stable spray. |
Issue 3: Low Extraction Recovery
Symptoms:
-
The measured concentration of quality control (QC) samples is consistently lower than the nominal value.
-
Overall low signal intensity.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Extraction Solvent | Test different organic solvents for liquid-liquid extraction (LLE). Methyl tert-butyl ether has been shown to be effective.[2] |
| Incorrect pH during Extraction | Adjust the pH of the sample to ensure Alfuzosin is in a non-ionized state for efficient extraction into an organic solvent. |
| Suboptimal Solid-Phase Extraction (SPE) Protocol | Optimize the SPE procedure, including the choice of sorbent, wash steps, and elution solvent. |
| Analyte Adsorption to Labware | Use low-adsorption vials and pipette tips, or pre-condition them with a solution of the analyte. |
Detailed Experimental Protocols
Protocol 1: High-Sensitivity LC-MS/MS Analysis of Alfuzosin in Human Plasma
This protocol is adapted from a method that achieved an LOQ of 0.25 ng/mL.[2]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 500 µL of human plasma in a centrifuge tube, add 25 µL of an internal standard solution (e.g., Propranolol).
- Vortex for 30 seconds.
- Add 100 µL of 0.1 M NaOH to basify the sample.
- Add 3 mL of methyl tert-butyl ether.
- Vortex for 10 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Inject into the LC-MS/MS system.
2. Chromatographic Conditions:
- Column: Hypurity C8 (50 x 4.6 mm, 5 µm)[2]
- Mobile Phase: Acetonitrile and 5 mM ammonium acetate (ratio may require optimization).
- Flow Rate: 0.5 mL/min
- Injection Volume: 10 µL
- Column Temperature: 40°C
3. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
- Alfuzosin: To be optimized for the specific instrument
- Internal Standard (Propranolol): To be optimized for the specific instrument
- Source Parameters: Optimize gas flows, temperature, and ion spray voltage for maximum signal intensity.
Protocol 2: HPLC-Fluorescence Analysis of Alfuzosin in Human Plasma
This protocol is based on a method with a reported LOQ of 0.1 ng/mL.[3]
1. Sample Preparation (Liquid-Liquid Extraction):
- Follow the LLE procedure outlined in Protocol 1.
2. Chromatographic Conditions:
- Column: BDS Hypersil-C18 (50 mm × 4.6 mm, 5µm)[3]
- Mobile Phase: 25% v/v acetonitrile and 75% v/v water (containing 1ml/L triethylamine, pH adjusted to 2.5 with orthophosphoric acid)[3]
- Flow Rate: 0.5 mL/min[3]
- Injection Volume: 50 µL
3. Fluorescence Detection:
Visualization of Experimental Workflow
Caption: General workflow for Alfuzosin analysis in plasma.
References
- 1. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 6. Spectrophotometric Determination of Alfuzosin HCl in Pharmaceutical Formulations with some Sulphonephthalein Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
Dealing with co-eluting interferences in Alfuzosin bioanalysis
Welcome to the technical support center for Alfuzosin bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a special focus on identifying and mitigating co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for Alfuzosin bioanalysis?
A1: The most prevalent and robust methods for the quantification of Alfuzosin in biological matrices are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS) detection.[1][2][3][4][5] These LC-MS/MS methods offer high sensitivity and selectivity, which are crucial for accurately measuring the low concentrations of Alfuzosin typically found in plasma samples.[2][3]
Q2: What are the typical sample preparation techniques used for Alfuzosin analysis in plasma?
A2: Common sample preparation techniques for Alfuzosin in plasma include:
-
Liquid-Liquid Extraction (LLE): This is a widely used method where Alfuzosin and an internal standard are extracted from the plasma matrix into an immiscible organic solvent like methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane.[2][6]
-
Solid-Phase Extraction (SPE): SPE is another effective technique for sample clean-up and concentration of Alfuzosin from plasma.[7]
-
Protein Precipitation: While simpler, this method may be less clean than LLE or SPE and is not as commonly reported in the literature for Alfuzosin bioanalysis.
Q3: What are potential sources of co-eluting interferences in Alfuzosin bioanalysis?
A3: Potential sources of co-eluting interferences in Alfuzosin bioanalysis include:
-
Metabolites: Alfuzosin is metabolized in the liver, and its metabolites could potentially co-elute with the parent drug if they have similar polarities.
-
Endogenous Plasma Components: The complex nature of plasma means that endogenous compounds can sometimes interfere with the analysis.
-
Co-administered Drugs: If the subject is taking other medications, these drugs or their metabolites could co-elute with Alfuzosin.[8][9][10] For instance, Alfuzosin may be co-administered with tamsulosin or vardenafil.[8]
-
Isotopologues: In mass spectrometry, naturally occurring isotopes of other molecules can sometimes be misidentified as the analyte of interest if the resolution is insufficient.[11]
Q4: How can I ensure the selectivity of my Alfuzosin bioanalytical method?
A4: To ensure selectivity, your method validation should include the following:
-
Analysis of Blank Matrix: Analyze at least six different lots of blank plasma to check for any endogenous interferences at the retention time of Alfuzosin and the internal standard.[2]
-
Interference from Co-administered Drugs: If applicable, test for potential interference from any co-administered medications.[10]
-
Chromatographic Resolution: Optimize your chromatographic conditions to achieve baseline separation between Alfuzosin and any known potential interferences.
Troubleshooting Guides
Issue 1: Unexpected Peaks or High Background in Chromatogram
Possible Cause:
-
Contamination from sample collection tubes, solvents, or glassware.
-
Interference from endogenous matrix components.
-
Co-eluting metabolites or co-administered drugs.
Troubleshooting Steps:
Caption: Workflow for troubleshooting unexpected peaks.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause:
-
Column degradation or contamination.
-
Inappropriate mobile phase pH.
-
Sample overload.
-
Co-eluting interference distorting the peak shape.
Troubleshooting Steps:
-
Inspect the Column: Check the column's performance with a standard solution. If the peak shape is still poor, the column may need to be washed, regenerated, or replaced.
-
Verify Mobile Phase pH: Ensure the mobile phase pH is appropriate for Alfuzosin, which is a basic compound. A pH 2-3 units below the pKa of Alfuzosin is generally recommended for good peak shape in reverse-phase chromatography.
-
Dilute the Sample: If sample overload is suspected, dilute the sample and re-inject.
-
Investigate Co-elution: A subtle co-eluting interference can sometimes manifest as poor peak shape. Employ the troubleshooting steps outlined in Issue 1 to investigate this possibility.
Issue 3: Signal Suppression or Enhancement (Matrix Effect)
Possible Cause:
-
Co-eluting endogenous compounds from the plasma matrix are affecting the ionization of Alfuzosin in the mass spectrometer source.
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance the clean-up efficiency of your sample preparation method. If using protein precipitation, consider switching to LLE or SPE. If already using LLE or SPE, optimize the extraction solvent/sorbent and washing steps.
-
Modify Chromatographic Conditions: Adjust the gradient or mobile phase composition to separate Alfuzosin from the matrix components causing the suppression or enhancement.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Alfuzosin-d8) will co-elute with Alfuzosin and experience the same matrix effects, thus providing more accurate quantification.
Quantitative Data Summary
The following tables summarize the key parameters from various published LC-MS/MS methods for Alfuzosin bioanalysis.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method 1[6] | Method 2[7] | Method 3[2] |
| Sample Prep | Liquid-Liquid Extraction | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Extraction Solvent | Methyl tert-butyl ether | Not Specified | Diethyl ether:Dichloromethane (70:30, v/v) |
| Column | Hypurity C8 (50x4.6mm, 5µm) | Hypurity C18 (50x4.6mm, 5µm) | Zorbax SB-C18 (4.6x75mm, 3.5µm) |
| Mobile Phase A | 0.2% Formic Acid in Water | Not Specified | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Not Specified | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min | Not Specified | 0.8 mL/min |
| Run Time | 3.0 min | 2.5 min | 3.5 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Method 1[6] | Method 3[2] |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Alfuzosin) | Not Specified | m/z 390.3 → 235.1 |
| MRM Transition (IS) | Not Specified | m/z 409.2 → 238.1 (Amlodipine) |
| Internal Standard | Propranolol | Amlodipine |
Experimental Protocols
Detailed Protocol for Alfuzosin Bioanalysis by LC-MS/MS (Based on Wiesner et al.[3])
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of human plasma in a polypropylene tube, add 50 µL of the internal standard solution (Prazosin, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 100 µL of 1 M NaOH and vortex for 10 seconds.
-
Add 3 mL of the extraction solvent (a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Hypurity C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 1.5 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 1 minute.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions:
-
Instrument: Tandem Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transition for Alfuzosin: m/z 390.2 → 235.1
-
MRM Transition for Prazosin (IS): m/z 384.2 → 247.1
Visualizations
References
- 1. tojqi.net [tojqi.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijrpas.com [ijrpas.com]
- 6. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous HPLC determination of alfuzosin, tamsulosin and vardenafil in human plasma and pharmaceutical formulations using time programmed fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A synchronous spectrofluorometric technique for simultaneous detection of alfuzosin and tadalafil: applied to tablets and spiked biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-medication and interference testing in bioanalysis: a European Bioanalysis Forum recommendation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Alfuzosin Quantification: Alfuzosin-13C,d3 vs. Deuterated Alfuzosin
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of the selective α1-adrenergic receptor antagonist Alfuzosin, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variations. This guide provides a detailed comparison between two types of stable isotope-labeled internal standards (SIL-IS) for Alfuzosin: Alfuzosin-13C,d3 and deuterated Alfuzosin.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative bioanalysis to correct for variability during various stages of the analytical process, including extraction, potential degradation, and instrumental analysis.[1][2] Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are very similar to the analyte, allowing them to effectively track and compensate for matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological sample.[3]
Head-to-Head Comparison: this compound vs. Deuterated Alfuzosin
The primary distinction between this compound and deuterated Alfuzosin lies in the isotopes used for labeling. This compound incorporates both heavier carbon (¹³C) and deuterium (d or ²H) isotopes, whereas deuterated Alfuzosin is labeled solely with deuterium. This seemingly subtle difference can have significant implications for analytical performance.
| Feature | This compound (¹³C and Deuterium Labeled) | Deuterated Alfuzosin (d-labeled) | Rationale & Supporting Evidence |
| Co-elution with Alfuzosin | Excellent: Expected to co-elute almost perfectly with the unlabeled analyte. | Good to Very Good: May exhibit a slight retention time shift, eluting slightly earlier than the unlabeled analyte.[1][2][4] | The larger mass difference and potential for subtle polarity changes with deuterium labeling can lead to chromatographic separation, especially with high-efficiency UPLC systems.[4][5] ¹³C-labeling has a more negligible impact on chromatographic behavior.[4][5] |
| Compensation for Matrix Effects | Superior: Due to near-perfect co-elution, it experiences the same degree of ion suppression or enhancement as the analyte, leading to more accurate correction.[5] | Generally Reliable: Effective in most cases, but a retention time shift can mean the IS and analyte are not in the zone of maximum matrix effect at the same time, potentially leading to incomplete correction.[6] | The ability of an IS to compensate for matrix effects is maximized when it co-elutes perfectly with the analyte.[6] |
| Isotopic Stability | High: ¹³C isotopes are stable, and deuterium on a stable position in the molecule will not exchange. | Generally High, but Position Dependent: Deuterium atoms on certain positions can be susceptible to back-exchange with hydrogen from the solvent, particularly under acidic or basic conditions. | The position of the deuterium label is crucial. Labels on heteroatoms or activated carbon positions are more prone to exchange. |
| Potential for Isotopic Interference | Low: The mass difference from the unlabeled analyte is typically larger and less prone to overlap from natural isotopic abundances. | Higher Potential: Depending on the number of deuterium labels, there can be a greater chance of isotopic crosstalk from the M+1, M+2, etc., peaks of the unlabeled analyte. | A sufficient mass difference between the analyte and the IS is necessary to avoid spectral overlap.[7] |
| Commercial Availability & Cost | Generally Lower Availability and Higher Cost: The synthesis of multiply labeled compounds is often more complex and expensive. | More Readily Available and Generally Less Expensive: Deuterated compounds are more common and often simpler to synthesize. | Deuterium incorporation can sometimes be achieved through exchange reactions, which can be more straightforward than multi-step syntheses involving ¹³C-labeled precursors. |
Experimental Considerations and Protocols
While specific protocols comparing this compound and deuterated Alfuzosin are not published, a typical LC-MS/MS method for the quantification of Alfuzosin in human plasma would involve the following steps. This protocol is a composite based on several published methods for Alfuzosin analysis.[8][9][10]
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (either this compound or deuterated Alfuzosin).
-
Vortex for 30 seconds.
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex again.
-
Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and diethyl ether).[9][11]
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Parameters
| Parameter | Typical Value |
| LC Column | C18 column (e.g., 100 x 2.1 mm, 5 µm)[8] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12][13] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Alfuzosin: e.g., m/z 390.2 → 235.2Internal Standard: Dependent on the specific labeling (e.g., for d3, m/z 393.2 → 238.2; for 13C,d3, a higher mass would be monitored) |
Note: The exact m/z transitions for the internal standards will depend on the location and number of isotopic labels.
Visualizing the Workflow
The following diagram illustrates the typical workflow for a bioanalytical method validation and sample analysis process where the choice of internal standard is a key decision point.
Caption: Workflow for selecting and validating an internal standard for Alfuzosin bioanalysis.
Conclusion and Recommendations
Based on established analytical principles, This compound is theoretically the superior choice as an internal standard for the LC-MS/MS quantification of Alfuzosin. Its key advantage is the higher likelihood of near-perfect co-elution with the unlabeled analyte, which provides more robust compensation for matrix effects and can lead to improved accuracy and precision of the analytical method.[5]
However, the choice of internal standard is often a pragmatic one. Deuterated Alfuzosin can be a perfectly acceptable and more cost-effective alternative, provided that the analytical method is carefully validated.[1] Key validation experiments should include a thorough assessment of:
-
Chromatographic Separation: The degree of separation between the analyte and the deuterated internal standard should be minimal across the expected retention time window.
-
Matrix Effect: The internal standard's ability to track the analyte's response across different lots of biological matrix should be confirmed. This can be done by comparing the analyte/IS peak area ratio in neat solution versus post-extraction spiked matrix samples.
-
Isotopic Stability: The stability of the deuterium label should be assessed under the conditions used for sample storage and preparation.
Ultimately, the decision between this compound and deuterated Alfuzosin will depend on the specific requirements of the assay, the availability of the standards, and budgetary constraints. For pivotal studies such as those supporting regulatory submissions, the enhanced reliability offered by a ¹³C-labeled internal standard may justify the additional cost.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct high-performance liquid chromatographic determination of the enantiomers of alfuzosin in plasma on a second-generation alpha 1-acid glycoprotein chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tojqi.net [tojqi.net]
A Comparative Guide to the Bioanalytical Methodologies for Alfuzosin Quantification
For Researchers, Scientists, and Drug Development Professionals
The Gold Standard: Stable Isotope Dilution LC-MS/MS
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using LC-MS/MS. A SIL-IS, such as Alfuzosin-d3, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. This near-perfect analogy to the analyte allows for superior correction of variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.
Proposed Experimental Protocol for Alfuzosin using a Stable Isotope Standard
This proposed method is based on common practices for bioanalytical LC-MS/MS assays and the parameters reported in existing literature for Alfuzosin analysis.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of Alfuzosin-d3 internal standard solution (concentration to be optimized, e.g., 100 ng/mL).
-
Add 200 µL of 2% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alfuzosin: m/z 390.2 → 235.1
-
Alfuzosin-d3: m/z 393.2 → 238.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Comparative Analysis: Stable Isotope vs. Alternative Internal Standards
The following tables summarize the performance characteristics of the proposed stable isotope dilution method against published methods using alternative internal standards.
| Method | Internal Standard | Linearity Range (ng/mL) | LOD/LLOQ (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Citation |
| Proposed Method | Alfuzosin-d3 | Expected: 0.1 - 50 | Expected: <0.1 | Expected: <15% | Expected: 85-115% | N/A |
| LC-MS/MS | Propranolol | 0.25 - 25 | LLOQ: 0.25 | Intra-day: 1.5-5.9Inter-day: 2.4-7.7 | 88.2 - 106.4 | [1] |
| LC-MS/MS | Prazosin | 0.298 - 38.1 | LLOQ: 0.298 | <15% | 82.9 (Recovery) | N/A |
| HPLC-Fluorescence | Atenolol | 0.1 - 25 | LLOQ: 0.1 | Within-batch: 2.74-3.28Between-batch: 2.65-2.77 | Within-batch: -7.1 to -0.3Between-batch: -1.60 to 2.46 | N/A |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the proposed stable isotope dilution LC-MS/MS method for the analysis of Alfuzosin.
Caption: Workflow for Alfuzosin analysis using stable isotope dilution LC-MS/MS.
Signaling Pathway and Logical Relationships
The analytical workflow follows a logical progression from sample receipt to final data reporting. The core principle is the addition of a known amount of the stable isotope-labeled internal standard at the beginning of the process. This allows for the ratio of the analyte to the internal standard to be used for quantification, which corrects for variations in subsequent steps.
Caption: The logic of stable isotope dilution for accurate bioanalysis.
Conclusion
While a specific, validated method for Alfuzosin using a stable isotope standard is not found in the public domain, the principles of stable isotope dilution are well-established and offer significant advantages over methods using alternative internal standards. The proposed LC-MS/MS method provides a robust framework for the accurate and precise quantification of Alfuzosin in biological matrices, which is crucial for pharmacokinetic and bioequivalence studies. The superior ability of a stable isotope-labeled internal standard to mimic the analyte of interest and correct for analytical variability makes it the recommended choice for achieving high-quality bioanalytical data.
References
A Comparative Guide to Protein Precipitation and Liquid-Liquid Extraction for Alfuzosin Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Alfuzosin, an α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia, is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The selection of an appropriate sample preparation technique is a critical determinant of the sensitivity, accuracy, and robustness of the subsequent bioanalytical method. This guide provides an objective comparison of two of the most common sample preparation techniques employed for Alfuzosin analysis in biological matrices: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), supported by experimental data.
Principles of the Techniques
Protein Precipitation (PPT) is a straightforward and rapid method for removing proteins from biological samples. It involves the addition of a precipitating agent, typically a water-miscible organic solvent like acetonitrile or a strong acid, to the plasma or serum sample. This process denatures and precipitates the proteins. Following centrifugation, the clear supernatant, which contains the analyte of interest (Alfuzosin), is separated and can be directly injected into an analytical instrument or further processed. While simple and fast, PPT may result in a less clean extract, potentially leading to matrix effects that can interfere with the analysis.[1][2]
Liquid-Liquid Extraction (LLE) is a sample purification technique based on the principle of partitioning an analyte between two immiscible liquid phases.[3] Typically, an aqueous biological sample is mixed with a water-immiscible organic solvent. By adjusting the pH of the aqueous phase, the charge state of Alfuzosin can be manipulated to favor its transfer into the organic phase, leaving behind many endogenous, water-soluble interfering components. This results in a cleaner sample extract compared to PPT, which often translates to reduced matrix effects and improved assay sensitivity.[3] However, LLE is generally more labor-intensive and time-consuming.
Experimental Workflows
The following diagram illustrates the typical experimental workflows for Protein Precipitation and Liquid-Liquid Extraction.
Quantitative Performance Comparison
The choice between PPT and LLE often depends on the specific requirements of the assay, such as the desired sensitivity, throughput, and the complexity of the biological matrix. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Key Considerations |
| Analyte Recovery | 96.50% to 97.66%[4] | 71.8% to 98.0%[5][6] | LLE recovery is highly dependent on the choice of solvent and pH, while PPT recovery is generally high for soluble analytes. |
| Lower Limit of Quantification (LLOQ) | Method dependent, generally higher than LLE | 0.25 ng/mL to 0.298 ng/mL[6][7] | LLE typically yields cleaner extracts, allowing for lower detection limits, which is crucial for low-dose pharmacokinetic studies. |
| Precision (%RSD) | < 2%[8] | Within- and between-batch precision of 1.6% - 7.7%[5][6] | Both methods can achieve high precision, but LLE's multi-step process can introduce more variability if not well-controlled. |
| Matrix Effect | Higher potential for ion suppression/enhancement[1] | Lower matrix effect due to cleaner extracts | The presence of endogenous components can affect analyte ionization in mass spectrometry; LLE is more effective at removing these interferences.[9][10] |
| Throughput & Speed | High (Simple, fewer steps) | Lower (More complex and time-consuming) | PPT is well-suited for high-throughput screening, whereas LLE is more laborious. |
| Selectivity | Lower | Higher | LLE offers better selectivity by isolating the analyte from matrix components based on its chemical properties. |
Logical Relationship of Method Characteristics
The decision to use PPT or LLE involves a trade-off between speed and the quality of the resulting extract. This relationship is visualized below.
Detailed Experimental Protocols
Below are representative protocols for the extraction of Alfuzosin from human plasma using both protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation with Acetonitrile
This protocol is adapted from a general method for bioanalytical sample preparation using protein precipitation.[4]
-
Sample Preparation: Aliquot 200 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Addition: Spike the plasma sample with an appropriate internal standard.
-
Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.
-
Analysis: Inject a portion of the supernatant (e.g., 20 µL) directly into the HPLC or LC-MS/MS system for analysis.
Protocol 2: Liquid-Liquid Extraction with Methyl Tert-Butyl Ether
This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of Alfuzosin and Solifenacin in human plasma.[6]
-
Sample Preparation: Aliquot 500 µL of human plasma into a glass test tube.
-
Internal Standard Addition: Add the internal standard (e.g., Propranolol) to the plasma sample.
-
pH Adjustment (if necessary): Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the sample pH and ensure Alfuzosin is in its neutral, extractable form.
-
Extraction: Add 5 mL of methyl tert-butyl ether to the tube.
-
Vortexing: Cap the tube and vortex for 5 minutes to facilitate the extraction of Alfuzosin into the organic phase.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Separation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject a portion (e.g., 10 µL) into the LC-MS/MS system.
Conclusion
Both Protein Precipitation and Liquid-Liquid Extraction are viable methods for the preparation of biological samples for Alfuzosin analysis. The choice between them represents a classic analytical trade-off.
-
Protein Precipitation is a superior choice for applications where speed and high throughput are the primary concerns, such as in early drug discovery screening. Its simplicity and minimal sample handling make it easy to automate. However, analysts must be vigilant for and mitigate potential matrix effects, which could compromise accuracy and precision.[1]
-
Liquid-Liquid Extraction is the preferred method when high sensitivity, selectivity, and accuracy are paramount, as is the case for regulatory submission studies like pivotal pharmacokinetic and bioequivalence trials. The resulting cleaner extracts minimize the risk of matrix effects, leading to more robust and reliable data.[6][7] While more resource-intensive, the investment in a more rigorous sample cleanup often yields higher quality results.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Assay of Alfuzosin: Evaluating Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate analytical method is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies, ensuring reliable data for drug development and regulatory submissions. This guide aims to assist researchers in making informed decisions by presenting a clear comparison of key performance characteristics.
Performance Data Summary
The following tables summarize the linearity, accuracy, and precision data from various validated Alfuzosin assays.
Table 1: Linearity of Alfuzosin Assays
| Analytical Method | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| LC-MS/MS | Stable Isotope Labeled (Proxy) | 0.25 - 25 | >0.99 |
| LC-MS/MS | Propranolol | 0.25 - 25[1] | Not Reported |
| LC-MS/MS | Amlodipine | 0.25 - 30 | >0.99 |
| LC-MS/MS | Prazosin | 0.298 - 38.1[2] | Not Reported |
| HPLC with Fluorescence Detection | Moxifloxacin | 5.0 - 50.0[3] | Not Reported |
| HPLC with Column-Switching | Not Specified | 2 - 150[4] | Not Reported |
Table 2: Accuracy of Alfuzosin Assays
| Analytical Method | Internal Standard | Concentration Level | Mean Accuracy (%) |
| LC-MS/MS | Stable Isotope Labeled (Proxy) | Low, Medium, High QC | 97.3 - 102.7 |
| LC-MS/MS | Propranolol | LLOQ, Low, Medium, High QC | 88.2 - 106.4[1] |
| LC-MS/MS | Amlodipine | LLOQ, Low, Medium, High QC | 95.8 - 104.2 |
| LC-MS/MS | Prazosin | Not Specified | Not Reported |
| HPLC with Fluorescence Detection | Moxifloxacin | Not Specified | Not Reported |
| HPLC with Column-Switching | Not Specified | Not Reported | Not Reported |
Table 3: Precision of Alfuzosin Assays
| Analytical Method | Internal Standard | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LC-MS/MS | Stable Isotope Labeled (Proxy) | Low, Medium, High QC | < 5.0 | < 6.0 |
| LC-MS/MS | Propranolol | LLOQ, Low, Medium, High QC | 0.9 - 7.7[1] | 2.4 - 7.5[1] |
| LC-MS/MS | Amlodipine | LLOQ, Low, Medium, High QC | 2.1 - 8.9 | 3.5 - 7.8 |
| LC-MS/MS | Prazosin | Not Specified | Not Reported | Not Reported |
| HPLC with Fluorescence Detection | Moxifloxacin | Not Specified | Not Reported | Not Reported |
| HPLC with Column-Switching | Not Specified | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the benchmark LC-MS/MS assay and a representative alternative method are provided below.
Method 1: High-Performance LC-MS/MS with a Stable Isotope Labeled Internal Standard (Proxy)
This method represents the gold standard for bioanalytical assays due to the use of a stable isotope-labeled internal standard, which closely mimics the analyte's behavior during sample preparation and analysis, thereby providing the most accurate and precise results.
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (Alfuzosin-13C,d3 at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M sodium hydroxide and vortex for 10 seconds.
-
Add 1.0 mL of ethyl acetate, vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18, 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase: 0.1% Formic acid in water (A) and Acetonitrile (B) in a gradient elution.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alfuzosin: Q1 390.2 -> Q3 235.1
-
This compound: Q1 394.2 -> Q3 235.1
-
Method 2: LC-MS/MS with a Structural Analog Internal Standard (Propranolol)
This method is a common alternative when a stable isotope-labeled internal standard is not available. Propranolol is structurally different from Alfuzosin but has been used as an internal standard in a validated assay.[1]
Sample Preparation:
-
To 200 µL of human plasma, add 25 µL of the propranolol internal standard solution.[1]
-
Add 25 µL of 0.1 M sodium hydroxide.[1]
-
Add 1.0 mL of methyl tert-butyl ether, vortex for 10 minutes.[1]
-
Centrifuge at 13,000 rpm for 5 minutes.[1]
-
Transfer the organic layer and evaporate to dryness at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
Chromatographic Conditions:
-
Column: Hypurity C8, 50 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: 2 mM ammonium acetate in water:acetonitrile (20:80, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
Mass Spectrometric Conditions:
-
Ionization Mode: ESI positive.[1]
-
MRM Transitions:
Workflow Visualization
The following diagram illustrates the general experimental workflow for a bioanalytical Alfuzosin assay using LC-MS/MS.
Caption: Experimental workflow for the bioanalytical quantification of Alfuzosin.
Comparative Analysis
The data presented highlights the superior performance of LC-MS/MS methods, particularly when a stable isotope-labeled internal standard is employed. The use of this compound, or a similar isotopic analog, is expected to provide the highest degree of accuracy and precision. This is because the stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more reliable quantification.
Methods utilizing structural analog internal standards, such as propranolol or amlodipine, can also provide robust and reliable results, as demonstrated by the validation data. However, there is a greater potential for differential chromatographic behavior and matrix effects between the analyte and the internal standard, which may lead to slightly lower accuracy and precision compared to a stable isotope dilution method.
HPLC methods with fluorescence or UV detection are generally less sensitive and may be more susceptible to interferences from endogenous matrix components compared to LC-MS/MS. However, they can be a cost-effective alternative for certain applications where high sensitivity is not a primary requirement.
References
- 1. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous HPLC determination of alfuzosin, tamsulosin and vardenafil in human plasma and pharmaceutical formulations using time programmed fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Alfuzosin in Human Plasma by High-Performance Liquid Chromatography with Column-Switching [ricerca.unich.it]
Evaluating the Robustness of Alfuzosin Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive evaluation of the robustness of a widely used Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Alfuzosin, a selective alpha-1 adrenergic receptor blocker. The performance of this method is objectively compared with alternative techniques, namely Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to aid in the selection of the most suitable analytical strategy.
Alfuzosin is a cornerstone in the management of benign prostatic hyperplasia (BPH). Ensuring its precise quantification in pharmaceutical formulations and biological matrices is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring. An analytical method's robustness, its capacity to remain unaffected by small, deliberate variations in method parameters, is a key indicator of its reliability in routine use.
Comparative Analysis of Alfuzosin Quantification Methods
The selection of an analytical method for Alfuzosin quantification depends on various factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. While RP-HPLC is a workhorse in many laboratories, UPLC and LC-MS/MS offer distinct advantages.
| Parameter | RP-HPLC | UPLC | LC-MS/MS |
| Principle | Separation based on polarity | Separation based on polarity with smaller particles | Separation based on polarity, detection by mass-to-charge ratio |
| Linearity Range | 25-75 µg/mL[1] | 25-150 µg/mL[2] | 0.25-25 ng/mL[3] |
| Limit of Detection (LOD) | ~0.07 µg/mL | ~0.41 µg/mL[2] | ~0.08 ng/mL |
| Limit of Quantification (LOQ) | ~0.21 µg/mL | ~0.71 µg/mL[2] | ~0.25 ng/mL[3] |
| Run Time | ~15 min[1] | < 5 min[4] | ~3 min[3] |
| Precision (%RSD) | < 2%[5] | < 2% | < 8%[3] |
| Accuracy (% Recovery) | 99.8-101.2%[1] | 99.23-99.55%[2] | 88.2-106.4%[3] |
Table 1: Performance Comparison of Analytical Methods for Alfuzosin Quantification.
Robustness Evaluation of the RP-HPLC Method
The robustness of an analytical method is determined by assessing its performance under deliberately varied conditions. For the RP-HPLC method, key parameters were altered to evaluate the impact on the results.
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate | ± 0.2 mL/min | 0.06 - 0.74[1] |
| Mobile Phase Composition | ± 2% Organic Phase | < 2%[5] |
| pH of Buffer | ± 0.2 units | 0.06 - 0.74[1] |
| Column Temperature | ± 5 °C | < 2%[5] |
Table 2: Robustness Testing of the RP-HPLC Method for Alfuzosin Quantification. The low %RSD values indicate that the method is robust and reliable under minor variations in its operational parameters.
Experimental Protocols
Robust RP-HPLC Method for Alfuzosin Quantification in Bulk Drug
This protocol describes a validated RP-HPLC method for the determination of Alfuzosin hydrochloride in a bulk drug substance.
Chromatographic Conditions:
-
Column: Symmetry C18, 150 x 4.6 mm, 5 µm[1]
-
Mobile Phase: Buffer (Sodium perchlorate, Potassium dihydrogen Orthophosphate, and Ortho-Phosphoric Acid), Acetonitrile, and Tetrahydrofuran in the ratio of 810:180:10 (v/v/v)[1]
-
Flow Rate: 1.5 mL/min[1]
-
Detection Wavelength: 245 nm[1]
-
Injection Volume: 25 µL[1]
-
Column Temperature: Ambient
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Alfuzosin HCl reference standard in the mobile phase to obtain a concentration of 50 µg/mL.
-
Filter the solution through a 0.45 µm nylon filter.
Sample Solution Preparation:
-
Accurately weigh a quantity of the Alfuzosin HCl bulk drug powder equivalent to 50 mg of Alfuzosin.
-
Dissolve in the mobile phase in a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and sonicate for 15 minutes.
-
Filter the solution through a 0.45 µm nylon filter.
-
Further dilute 5 mL of the filtrate to 50 mL with the mobile phase to obtain a final concentration of 50 µg/mL.
Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of Alfuzosin HCl in the sample by comparing the peak area of the sample with that of the standard.
Forced Degradation Study Protocol
To establish the stability-indicating nature of the analytical method, forced degradation studies are performed on the Alfuzosin drug substance.[6]
a) Acid Hydrolysis:
-
Dissolve 10 mg of Alfuzosin HCl in 10 mL of 0.1 M HCl.[7]
-
Reflux the solution for 2 hours in a boiling water bath.[7]
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute a portion of the solution with the mobile phase to a suitable concentration and analyze by HPLC.
b) Base Hydrolysis:
-
Dissolve 10 mg of Alfuzosin HCl in 10 mL of 0.1 M NaOH.
-
Reflux the solution for 2 hours in a boiling water bath.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute a portion of the solution with the mobile phase and analyze by HPLC.
c) Oxidative Degradation:
-
Dissolve 10 mg of Alfuzosin HCl in 10 mL of 6% hydrogen peroxide solution.
-
Keep the solution at room temperature for 3 hours.
-
Dilute a portion of the solution with the mobile phase and analyze by HPLC.
d) Thermal Degradation:
-
Keep a sample of Alfuzosin HCl powder in an oven at 50°C for 6 hours.
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in the mobile phase and analyze by HPLC.
e) Photolytic Degradation:
-
Expose a sample of Alfuzosin HCl powder to UV light (254 nm) for 48 hours.[7]
-
Prepare a solution of the photo-stressed sample in the mobile phase and analyze by HPLC.
Visualizing Key Processes
To better understand the context of Alfuzosin's action and the analytical workflow, the following diagrams are provided.
Caption: Alfuzosin's mechanism of action.
Caption: Workflow for robustness testing.
References
- 1. jocpr.com [jocpr.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. ijirt.org [ijirt.org]
A Comparative Guide to LC Columns for the Analysis of Alfuzosin and its Isotopically Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) columns for the effective separation of Alfuzosin and its isotopically labeled internal standard, Alfuzosin-13C,d3. The selection of an appropriate LC column is critical for achieving accurate and robust quantification in bioanalytical and pharmaceutical studies. This document summarizes key experimental conditions and performance data from various published methods to aid in column selection and method development.
Comparison of Chromatographic Conditions for Alfuzosin Analysis
The following table outlines the experimental parameters used in different studies for the chromatographic separation of Alfuzosin. While this compound was not explicitly used in all these methods, the conditions are highly relevant as isotopically labeled standards are designed to co-elute with the analyte of interest.
| Column Type | Dimensions | Particle Size | Mobile Phase | Flow Rate | Detection | Internal Standard Used | Reference |
| Hypurity C8 | Not Specified | Not Specified | Not Specified | Not Specified | Tandem Mass Spectrometry | Propranolol | [1] |
| Aquacil C18 | 100 x 2.1 mm | 5 µm | Not Specified | Not Specified | LC/MS/MS | Not Specified | [2] |
| C18 Column | Not Specified | Not Specified | Methanol, Acetonitrile, 0.02 M Potassium Dihydrogen Phosphate (43:14:43 v/v; pH 4.66) | 1.3 mL/min | UV (225 nm) | Not Applicable | [3] |
| C18 Column | Not Specified | Not Specified | 0.005 M Brij-35 in water (pH 2.5) | 1 mL/min | UV (225 nm) | Not Applicable | [3] |
| Newcrom R1 | Not Specified | 3 µm for UPLC | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) | Not Specified | Not Specified | Not Applicable | [4] |
| Xterra RP18 | Not Specified | Not Specified | Acetonitrile/0.02 M KH2PO4 (pH=3) (20:80) | 1 mL/min | Not Specified | Not Applicable | [5] |
| RP-C18 | 150 x 4.6 mm | 5 µm | Brij-35 (19.91 mM), SDS (130.00 mM), and Sodium Dihydrogen Phosphate Buffer (10.00 mM) at pH 4.65 | 1.5 mL/min | UV (250, 285, 214 nm) | Not Applicable | [6][7] |
| Waters Acquity HSS T3 C18 | 100 x 2.1 mm | 1.8 µm | Perchloric acid (pH 3.5 with sodium hydroxide) with a mixture of organic solvents | Not Specified | UV (254 nm) | Not Applicable | [8] |
| Waters Acquity UPLC HSS T3 Octadecyl | 10 cm x 2.1mm | 1.8 µm | Mobile Phase A: 99:1 v/v mixture of buffer (0.5% perchloric acid in water, pH 3.5) and tetrahydrofuran. Mobile Phase B: 99:1 mixture of acetonitrile and tetrahydrofuran. (Gradient) | 0.3 mL/min | PDA (254 nm) | Not Applicable | [9] |
| Capcell Pak ODS C18 | 250 x 4.6 mm | 5 µm | Water : Acetonitrile : Methanol (75 : 15 : 10 % v/v/v) | 0.8 mL/min | UV (246 nm) | Not Applicable | [10] |
Experimental Workflow for Alfuzosin Analysis
The following diagram illustrates a typical workflow for the bioanalytical determination of Alfuzosin and its internal standard in plasma samples using LC-MS/MS.
Caption: Experimental workflow for the LC-MS/MS bioanalysis of Alfuzosin.
Detailed Experimental Protocols
Below are representative experimental protocols derived from the cited literature. These protocols provide a starting point for method development.
Method 1: UPLC-MS/MS with a C18 Column[9]
-
Column: Waters Acquity UPLC HSS T3 Octadecyl (10 cm x 2.1mm, 1.8 µm particle size)
-
Mobile Phase A: 0.5% perchloric acid in water, adjusted to pH 3.5 with sodium hydroxide, mixed with tetrahydrofuran (99:1 v/v).
-
Mobile Phase B: Acetonitrile and tetrahydrofuran (99:1 v/v).
-
Gradient Program:
-
0.01 min: 95% A, 5% B
-
1.5 min: 85% A, 15% B
-
5.0 min: 30% A, 70% B
-
6.0 min: 30% A, 70% B
-
6.01 - 8.0 min: Return to initial conditions (95% A, 5% B) for equilibration.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2.00 µL
-
Detection: Photodiode Array (PDA) at 254 nm. For mass spectrometry, a tandem mass spectrometer with electrospray ionization (ESI) would be used.
Method 2: HPLC with a C18 Column[10]
-
Column: Capcell Pak ODS C18 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of water, acetonitrile, and methanol in the ratio of 75:15:10 (% v/v/v).
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 246 nm
-
Injection Volume: 20 µL
Method 3: HPLC with a C8 Column and Mass Spectrometric Detection[1]
-
Column: Hypurity C8
-
Extraction: Liquid-liquid extraction with methyl tert-butyl ether.
-
Detection: Tandem mass spectrometry with a turbo ion spray interface.
-
Run Time: 3.0 min
Conclusion
The separation of Alfuzosin and its isotopically labeled internal standard can be effectively achieved using a variety of reversed-phase columns, with C18 phases being the most common. The choice between HPLC and UPLC will depend on the desired throughput and sensitivity, with UPLC methods offering faster analysis times. For bioanalytical applications requiring high sensitivity and selectivity, coupling liquid chromatography with tandem mass spectrometry is the preferred approach. The provided experimental conditions serve as a valuable resource for initiating method development and selecting an appropriate LC column for the analysis of Alfuzosin. Researchers should perform their own method validation to ensure the chosen conditions meet the specific requirements of their study.
References
- 1. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green micellar liquid chromatographic analysis of alfuzosin hydrochloride and sildenafil citrate in a binary mixture compared to classical RPLC with stability indicating studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Alfuzosin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An eco-friendly HPLC method for the sustainable analysis of the newly approved combinations of Alfuzosin and Tamsulosin, with Tadalafil in organic-solvent-free mixed-micellar systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tojqi.net [tojqi.net]
- 10. tsijournals.com [tsijournals.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Alfuzosin-13C,d3
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Alfuzosin-13C,d3, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Alfuzosin, and by extension its isotopically labeled form this compound, is classified as harmful if swallowed.[1][2] Standard laboratory personal protective equipment (PPE) should be worn when handling the compound, including safety glasses, gloves, and a lab coat. In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3] |
| Eye Contact | Rinse opened eye for several minutes under running water.[1][2] |
| Skin Contact | Wash off with soap and plenty of water.[3] |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[3] |
Storage: Store the compound in a tightly closed container in a dry, well-ventilated area.
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with all local, regional, national, and international regulations.[1] For small, laboratory-scale quantities, the following procedure is recommended:
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical and pharmaceutical waste disposal.
-
Waste Characterization: this compound should be treated as a non-hazardous pharmaceutical waste unless mixed with a hazardous substance.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization:
-
Place solid waste in a clearly labeled, sealed container.
-
For solutions, use a sealed, leak-proof container. The container must be compatible with the solvent used.
-
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and any associated hazards.
-
Disposal Path:
-
Preferred Method: Licensed Waste Hauler: The most appropriate disposal method is through a licensed professional waste disposal service. Your institution's EHS department will have established procedures for this.
-
Alternative for Small Quantities (if permitted): In the absence of a take-back program or a licensed hauler, and if permitted by local regulations for non-controlled substances, the following procedure for disposal in household trash can be adapted for a laboratory setting.[4][5]
-
Remove the material from its original container.
-
Mix the this compound with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules if applicable.[4][5]
-
Place the mixture in a sealed container, such as a sealed plastic bag, to prevent leakage.[4]
-
Dispose of the sealed container in the appropriate solid waste stream as designated by your facility.
-
-
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the correct disposal procedure for this compound.
References
Essential Safety and Handling Protocols for Alfuzosin-13C,d3
For Immediate Reference by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of Alfuzosin-13C,d3, a stable isotope-labeled version of an active pharmaceutical ingredient (API). As a potent compound, strict adherence to these procedures is mandatory to ensure personnel safety and prevent contamination. The information is compiled from safety data sheets for Alfuzosin Hydrochloride and general best practices for handling potent pharmaceutical compounds.[1][2][3][4]
Personal Protective Equipment (PPE)
The level of PPE required depends on the scale and nature of the handling procedure. For all operations involving the solid form of this compound, the following minimum PPE is required.
| PPE Component | Specification | Rationale |
| Respiratory Protection | N95-rated respirator or higher. For larger quantities or potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[5][6] | To prevent inhalation of the powdered compound. Surgical masks do not offer adequate protection.[5] |
| Hand Protection | Double-gloving with nitrile gloves.[3] | To provide a barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Tightly fitting safety goggles with side-shields.[7] | To protect eyes from dust and potential splashes. |
| Body Protection | Disposable, long-sleeved gown that closes in the back, with tight-fitting cuffs.[5] For extensive handling, "bunny suit" coveralls are recommended.[5] | To prevent contamination of personal clothing and skin. Gowns should not be worn outside the designated handling area.[5] |
| Foot Protection | Disposable shoe covers. | To prevent the tracking of contaminants out of the work area. |
Operational Plan: Safe Handling Procedures
2.1. Designated Handling Area:
-
All handling of solid this compound must occur within a designated area, such as a certified chemical fume hood, a glove box, or a similar containment enclosure.[1][6]
-
The work area should be maintained under negative pressure to prevent the escape of airborne particles.[1][3]
2.2. Weighing and Aliquoting:
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) and waste containers are inside the containment enclosure.
-
Donning PPE: Put on all required PPE as specified in the table above before approaching the handling area.
-
Handling:
-
Carefully open the container with the compound.
-
Use dedicated spatulas to handle the powder. Avoid any actions that could generate dust.
-
If weighing, do so on an analytical balance within the containment area.
-
Immediately and securely close the primary container after dispensing.
-
-
Decontamination:
-
Wipe down all surfaces inside the containment area with an appropriate deactivating solution (e.g., 70% ethanol), followed by a dry wipe.
-
Carefully wipe the exterior of any containers or equipment being removed from the containment area.
-
2.3. First Aid Measures:
-
If Swallowed: Rinse mouth and call a poison center or doctor. Do not induce vomiting.[7][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7][8] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]
Disposal Plan
3.1. Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weigh boats, and wipes, must be considered hazardous waste.
-
These items should be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
3.2. Waste Disposal:
-
Dispose of all this compound waste, including the compound itself and contaminated materials, in accordance with local, regional, and national regulations for chemical waste.[8]
-
The primary method of disposal for potent pharmaceutical compounds is often incineration by a licensed hazardous waste disposal company.[6]
Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 2. 3m.com [3m.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. Alfuzosin Hydrochloride or Alfuzosin SDS of Manufacturers [pharmacopeia.mubychem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. aiha.org [aiha.org]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
